2-Chloro-6-methylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGRDDQOHGVCHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143724 | |
| Record name | Benzamide, 2-chloro-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101080-58-4 | |
| Record name | Benzamide, 2-chloro-6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101080584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, 2-chloro-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00143724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Chloro-6-methylbenzamide chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-6-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characteristics of this compound. The information is intended to support research, development, and quality control activities involving this compound.
Core Chemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 101080-58-4 | [1] |
| Molecular Formula | C₈H₈ClNO | |
| Molecular Weight | 169.61 g/mol | |
| Melting Point | 164-166 °C | |
| Boiling Point | Predicted: 317.8 ± 25.0 °C | Predicted |
| Solubility | Predicted: Sparingly soluble in water | Predicted |
| SMILES | CC1=C(C(=O)N)C(Cl)=CC=C1 | |
| InChI Key | ODGRDDQOHGVCHQ-UHFFFAOYSA-N |
Synthesis Protocols
The synthesis of this compound can be achieved through standard amidation reactions starting from either 2-chloro-6-methylbenzoic acid or its more reactive derivative, 2-chloro-6-methylbenzoyl chloride.
Method 1: From 2-Chloro-6-methylbenzoic Acid
This method involves the conversion of the carboxylic acid to an amide, which can be facilitated by activating agents such as thionyl chloride (SOCl₂)[2][3][4][5].
Experimental Protocol:
-
Activation of Carboxylic Acid: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend 2-chloro-6-methylbenzoic acid (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or toluene.
-
Add thionyl chloride (1.1-1.5 eq) dropwise to the suspension at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of HCl gas ceases and the solution becomes clear. This indicates the formation of 2-chloro-6-methylbenzoyl chloride.
-
Amidation: Cool the reaction mixture to 0 °C. In a separate flask, prepare a concentrated solution of aqueous ammonia (excess, e.g., 10 eq).
-
Slowly add the cooled acyl chloride solution to the ammonia solution with vigorous stirring, while maintaining the temperature at 0 °C.
-
A precipitate of this compound will form. Continue stirring at room temperature for 1-2 hours to ensure the completion of the reaction.
-
Work-up and Purification: Filter the solid product and wash thoroughly with cold water to remove ammonium chloride and any excess ammonia.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Dry the purified product under vacuum.
Method 2: From 2-Chloro-6-methylbenzoyl Chloride
This is a more direct method that utilizes the highly reactive acyl chloride[6][7][8].
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-chloro-6-methylbenzoyl chloride (1.0 eq) in a dry, aprotic solvent like dichloromethane (DCM) or diethyl ether.
-
Cool the solution to 0 °C using an ice bath.
-
Amidation: To the cooled solution, add a concentrated aqueous solution of ammonia (at least 2.0 eq) dropwise with vigorous stirring[7]. The use of excess ammonia is crucial to neutralize the HCl byproduct, forming ammonium chloride[6][7][8].
-
A white precipitate of this compound will form immediately.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue to stir for an additional 1-2 hours.
-
Work-up and Purification: Filter the solid product and wash it extensively with cold water to remove the ammonium chloride.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the pure amide.
-
Dry the final product under vacuum.
Predicted Spectral Data
Due to the lack of publicly available experimental spectra for this compound, predicted spectral data are provided below. These predictions are based on the known effects of the substituent groups on the benzene ring and amide functionality.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amide protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.5 | Multiplet | 3H | Aromatic protons |
| ~ 5.5 - 7.5 (broad) | Singlet | 2H | Amide (-CONH₂) |
| ~ 2.4 | Singlet | 3H | Methyl (-CH₃) |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 | Carbonyl carbon (-C=O) |
| ~ 125 - 140 | Aromatic carbons |
| ~ 20 | Methyl carbon (-CH₃) |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will exhibit characteristic absorption bands for the amide and aromatic functionalities.
| Wavenumber (cm⁻¹) | Vibration |
| ~ 3350, 3170 | N-H stretching (amide) |
| ~ 1660 | C=O stretching (amide I band) |
| ~ 1600, 1470 | C=C stretching (aromatic ring) |
| ~ 1400 | N-H bending (amide II band) |
| ~ 750 - 800 | C-Cl stretching |
Mass Spectrometry (Predicted)
The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z Ratio | Fragment Ion |
| 169/171 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 153/155 | [M - NH₂]⁺ |
| 125/127 | [M - CONH₂]⁺ |
| 90 | [C₇H₆]⁺ |
Safety Information
A safety data sheet for this compound indicates that it should be handled with care[1]. For its precursor, 2-chloro-6-methylbenzoic acid, GHS hazard statements include H302 (Harmful if swallowed) and H318 (Causes serious eye damage)[9]. Appropriate personal protective equipment should be worn when handling these chemicals.
Biological Activity
There is limited direct information on the biological activity of this compound. However, the structurally related N-(2-chloro-6-methyl-phenyl) moiety is found in pharmacologically active compounds, such as dual Src/Abl kinase inhibitors, which have shown potent antitumor activity in preclinical assays. This suggests that derivatives of this compound could be of interest in drug discovery programs.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride | Semantic Scholar [semanticscholar.org]
- 4. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. 2-Chloro-6-methylbenzoic acid | C8H7ClO2 | CID 88870 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloro-6-methylbenzamide (CAS Number: 101080-58-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-6-methylbenzamide, a substituted benzamide of interest in medicinal chemistry and drug discovery. While detailed research on this specific compound is limited in publicly available literature, this document consolidates available data on its physicochemical properties, plausible synthetic routes, and its relevance as a structural motif in pharmacologically active compounds.
Chemical and Physical Properties
This compound is a white to off-white solid. Its fundamental properties have been reported by various chemical suppliers and are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 101080-58-4 | [1][2] |
| Molecular Formula | C₈H₈ClNO | [1][2] |
| Molecular Weight | 169.61 g/mol | [2] |
| Melting Point | 164-166 °C | [1] |
| IUPAC Name | This compound | [1] |
| InChI | 1S/C8H8ClNO/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3,(H2,10,11) | [1] |
| InChI Key | ODGRDDQOHGVCHQ-UHFFFAOYSA-N | [1] |
| SMILES | CC1=C(C(=O)N)C(=C(C=C1)Cl) | N/A |
| Purity (Typical) | ≥98% | [1] |
Synthesis and Experimental Protocols
Part 1: Synthesis of 2-Chloro-6-methylbenzoic Acid
A published method describes two efficient, kilogram-scale syntheses of 2-chloro-6-methylbenzoic acid.[3] The carbonylation route is presented here due to its high yield.
Experimental Protocol: Carbonylation of 3-Chloro-2-iodotoluene
-
Reaction Setup: A suitable pressure reactor is charged with 3-chloro-2-iodotoluene, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., triphenylphosphine), a base (e.g., triethylamine), and methanol as the solvent.
-
Carbonylation: The reactor is pressurized with carbon monoxide (CO) gas. The reaction mixture is heated and stirred until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., GC-MS or TLC).
-
Work-up and Hydrolysis: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude methyl 2-chloro-6-methylbenzoate is then subjected to hydrolysis using an aqueous base (e.g., NaOH or KOH) in a suitable solvent like methanol or ethanol.
-
Isolation and Purification: After hydrolysis, the reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the 2-chloro-6-methylbenzoic acid. The solid product is collected by filtration, washed with water, and can be further purified by recrystallization to yield the final product with high purity.[3]
Part 2: Conversion of 2-Chloro-6-methylbenzoic Acid to this compound
The conversion of a carboxylic acid to a primary amide is a standard transformation in organic synthesis. One of the most common and effective methods involves the activation of the carboxylic acid by converting it to an acyl chloride, followed by reaction with ammonia.
Experimental Protocol: Amidation via Acyl Chloride
-
Acyl Chloride Formation: 2-Chloro-6-methylbenzoic acid is dissolved in an inert solvent (e.g., dichloromethane or toluene). A chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), is added, often with a catalytic amount of dimethylformamide (DMF). The reaction mixture is stirred, typically at room temperature or with gentle heating, until the conversion to 2-chloro-6-methylbenzoyl chloride is complete. The excess chlorinating agent and solvent are then removed under reduced pressure.
-
Amidation: The crude 2-chloro-6-methylbenzoyl chloride is dissolved in an aprotic solvent (e.g., dichloromethane, THF, or diethyl ether) and cooled in an ice bath. An excess of a source of ammonia, such as a concentrated aqueous solution of ammonium hydroxide or anhydrous ammonia gas bubbled through the solution, is added slowly.
-
Work-up and Isolation: The reaction mixture is stirred until the acyl chloride is fully consumed. The resulting mixture is then washed sequentially with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure this compound as a solid.
Relevance in Drug Discovery and Development
While there is a lack of direct biological activity data for this compound in the public domain, the "2-chloro-6-methylphenyl" amide moiety is a key structural component in a highly significant anticancer drug, Dasatinib.
Dasatinib: A Dual Src/Abl Kinase Inhibitor
Dasatinib, marketed under the brand name Sprycel, is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[4] Its chemical name is N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide.
The presence of the this compound core structure within Dasatinib highlights its importance as a pharmacophore. In this context, the 2-chloro-6-methylphenyl group plays a crucial role in binding to the target kinases, Src and Abl. The specific substitution pattern on the phenyl ring likely contributes to the desired potency and selectivity of the drug by occupying a specific pocket in the ATP-binding site of the enzymes.
The mechanism of action of Dasatinib involves the inhibition of the Bcr-Abl fusion protein, the constitutively active tyrosine kinase that drives the proliferation of CML cells, as well as the Src family of kinases.
Conclusion
This compound, while not extensively studied as an independent agent, represents a structurally significant building block in medicinal chemistry. Its physicochemical properties are well-defined, and its synthesis can be reliably achieved through established methods. The incorporation of the 2-chloro-6-methylphenyl amide moiety into Dasatinib underscores the potential of this scaffold in the design of potent and selective kinase inhibitors. Further investigation into the biological activities of this compound and its simpler derivatives could unveil novel therapeutic applications, making it a compound of continued interest for researchers in drug discovery and development.
References
- 1. This compound | 101080-58-4 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloro-6-methylbenzamide: Molecular Structure, Synthesis, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic analysis of 2-Chloro-6-methylbenzamide. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key methodologies.
Physicochemical Properties
This compound is a substituted aromatic amide with the molecular formula C₈H₈ClNO.[1] Its chemical structure consists of a benzene ring substituted with a chlorine atom, a methyl group, and a carboxamide group at positions 2, 6, and 1, respectively.
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 101080-58-4 | [1] |
| Molecular Formula | C₈H₈ClNO | [1] |
| Molecular Weight | 169.61 g/mol | [1] |
| Melting Point | 164-166 °C | [2] |
| InChI Key | ODGRDDQOHGVCHQ-UHFFFAOYSA-N | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. Two common methods are the hydrolysis of 2-chloro-6-methylbenzonitrile and the amidation of 2-chloro-6-methylbenzoic acid.
Synthesis via Hydrolysis of 2-Chloro-6-methylbenzonitrile
A plausible route for the synthesis involves the controlled hydrolysis of 2-chloro-6-methylbenzonitrile. This method is advantageous as the nitrile precursor is commercially available.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-6-methylbenzonitrile (1 equivalent).
-
Slowly add a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v) to the flask while cooling in an ice bath.
-
After the addition is complete, heat the mixture to reflux for a specified time (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Synthesis via Amidation of 2-Chloro-6-methylbenzoic Acid
Another common method involves the conversion of 2-chloro-6-methylbenzoic acid to its acid chloride, followed by amidation.[3]
Experimental Protocol:
-
Acid Chloride Formation: To a solution of 2-chloro-6-methylbenzoic acid (1 equivalent) in a dry, inert solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 equivalents) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Stir the reaction mixture at room temperature for 2-3 hours or until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-chloro-6-methylbenzoyl chloride.
-
Amidation: Dissolve the crude acid chloride in a dry aprotic solvent (e.g., dichloromethane).
-
Slowly add this solution to a cooled (0 °C) concentrated aqueous solution of ammonia or ammonium hydroxide with vigorous stirring.
-
Continue stirring for 1-2 hours at room temperature.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
Purification can be performed by recrystallization.
Spectroscopic Analysis
Spectroscopic techniques are crucial for the structural elucidation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
-
Prepare a sample by dissolving approximately 5-10 mg of this compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[4]
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).[4]
Expected ¹H NMR Spectral Data (Predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.4 | m | 3H | Aromatic protons |
| ~ 6.5 - 7.0 | br s | 2H | -NH₂ protons |
| ~ 2.4 | s | 3H | -CH₃ protons |
Expected ¹³C NMR Spectral Data (Predicted):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 | C=O (amide) |
| ~ 138 | Aromatic C-Cl |
| ~ 135 | Aromatic C-CH₃ |
| ~ 130 | Aromatic C-H |
| ~ 128 | Aromatic C-H |
| ~ 126 | Aromatic C-H |
| ~ 125 | Aromatic C-C(O)NH₂ |
| ~ 20 | -CH₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Experimental Protocol:
-
Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.[5]
-
Identify the characteristic absorption bands for the functional groups present in the molecule.[5]
Expected FT-IR Spectral Data (Predicted):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (amide) |
| ~ 3050 | Medium | Aromatic C-H stretching |
| ~ 2950 | Medium | Aliphatic C-H stretching |
| ~ 1660 | Strong | C=O stretching (Amide I band) |
| ~ 1600 | Medium | N-H bending (Amide II band) |
| ~ 1470, 1400 | Medium | Aromatic C=C stretching |
| ~ 750 | Strong | C-Cl stretching |
Mass Spectrometry (MS)
Experimental Protocol:
-
Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI) or electron ionization (EI).
-
Acquire the mass spectrum, observing the molecular ion peak and the fragmentation pattern.
Expected Mass Spectrum Data (Predicted):
| m/z | Ion |
| 169/171 | [M]⁺ (Molecular ion, due to ³⁵Cl and ³⁷Cl isotopes) |
| 152/154 | [M - NH₃]⁺ |
| 141/143 | [M - CO]⁺ |
| 125 | [M - NH₂CO]⁺ |
| 111 | [M - Cl - CO]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Potential Biological Relevance and Signaling Pathways
While specific biological activity for this compound is not extensively documented, related benzamide structures have shown a range of biological activities, including potential as enzyme inhibitors or receptor modulators. For instance, some chlorinated and methylated benzamides have been investigated for their potential as herbicides or for other agrochemical applications.
Based on the structure, a hypothetical mechanism of action could involve the inhibition of a specific enzyme. The workflow for investigating such a potential interaction is outlined below.
This hypothetical workflow illustrates the progression from computational prediction of a biological target to in vitro validation and subsequent elucidation of the mechanism of action. Further research is required to determine if this compound has any significant biological activity and to identify its potential molecular targets and affected signaling pathways.
References
Physical and chemical properties of 2-Chloro-6-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-6-methylbenzamide, a compound of interest in chemical research and development. This document details its known characteristics, outlines a putative synthesis protocol, and presents its structural information.
Core Compound Properties
This compound, identified by the CAS number 101080-58-4, is a substituted aromatic amide.[1][2] Its core structure consists of a benzene ring substituted with a chlorine atom, a methyl group, and a carboxamide group. The molecular formula of this compound is C₈H₈ClNO, and it has a molecular weight of 169.61 g/mol .[1]
Physical and Chemical Data Summary
The known physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 101080-58-4 | [1][2] |
| Molecular Formula | C₈H₈ClNO | [1] |
| Molecular Weight | 169.61 g/mol | [1] |
| Melting Point | 164-166 °C | [2] |
| Calculated Density | 1.243 g/cm³ | [3] |
| Calculated Flash Point | 106.9 °C | [3] |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis and Experimental Protocols
Putative Synthesis of this compound
The synthesis of this compound can be logically approached from its corresponding acyl chloride, 2-chloro-6-methylbenzoyl chloride. This two-step process would involve the initial formation of the acyl chloride from 2-chloro-6-methylbenzoic acid, followed by amidation.
Step 1: Synthesis of 2-Chloro-6-methylbenzoyl chloride
The conversion of 2-chloro-6-methylbenzoic acid to 2-chloro-6-methylbenzoyl chloride can be achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
-
Materials:
-
2-Chloro-6-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene (solvent)
-
-
Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-6-methylbenzoic acid in anhydrous toluene.
-
Add a catalytic amount of anhydrous DMF.
-
Slowly add thionyl chloride to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).
-
After completion, remove the excess thionyl chloride and toluene under reduced pressure to obtain crude 2-chloro-6-methylbenzoyl chloride, which can be used in the next step without further purification.
-
Step 2: Synthesis of this compound
The final step involves the amidation of the synthesized 2-chloro-6-methylbenzoyl chloride using an ammonia source.
-
Materials:
-
2-Chloro-6-methylbenzoyl chloride
-
Aqueous ammonia (concentrated)
-
An appropriate organic solvent (e.g., dichloromethane or diethyl ether)
-
-
Methodology:
-
Dissolve the crude 2-chloro-6-methylbenzoyl chloride in an appropriate anhydrous organic solvent in a flask cooled in an ice bath.
-
Slowly add concentrated aqueous ammonia to the stirred solution. A white precipitate of this compound should form.
-
Continue stirring for a specified period to ensure complete reaction.
-
Collect the solid product by vacuum filtration and wash with cold water to remove any ammonium chloride.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.
-
The following diagram illustrates the proposed experimental workflow for the synthesis of this compound.
Caption: Proposed workflow for the synthesis of this compound.
Spectral Characterization
As of the date of this guide, specific experimental spectral data (NMR, IR, MS) for this compound are not publicly available. However, based on its chemical structure, the following characteristic signals can be predicted for its spectral analysis.
Predicted ¹H NMR Spectral Features:
-
Aromatic Protons: Multiplets in the region of 7.0-7.5 ppm.
-
Amide Protons (-CONH₂): A broad singlet that may appear between 5.5 and 8.5 ppm, the chemical shift of which is dependent on solvent and concentration.
-
Methyl Protons (-CH₃): A singlet around 2.3-2.5 ppm.
Predicted ¹³C NMR Spectral Features:
-
Carbonyl Carbon (-C=O): A signal in the range of 165-175 ppm.
-
Aromatic Carbons: Signals in the region of 120-140 ppm.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 15-25 ppm.
Predicted FT-IR Spectral Features:
-
N-H Stretching: Two bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide.
-
C=O Stretching (Amide I band): A strong absorption band around 1650-1690 cm⁻¹.
-
N-H Bending (Amide II band): A band in the region of 1590-1650 cm⁻¹.
-
C-Cl Stretching: A band in the fingerprint region, typically between 600 and 800 cm⁻¹.
-
Aromatic C-H Stretching: Signals above 3000 cm⁻¹.
Predicted Mass Spectrometry Features:
-
Molecular Ion Peak (M⁺): A peak at m/z corresponding to the molecular weight (169.61), showing a characteristic isotopic pattern for a molecule containing one chlorine atom (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio).
-
Fragmentation: Common fragmentation patterns would involve the loss of the amide group, the chlorine atom, and the methyl group.
The logical relationship for the spectroscopic analysis workflow is depicted in the following diagram.
Caption: Logical workflow for the spectroscopic analysis of this compound.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information regarding the specific biological activity or any associated signaling pathways for this compound. Research into the biological effects of this compound would be a novel area of investigation.
Conclusion
This technical guide consolidates the currently available information on the physical and chemical properties of this compound. While some fundamental data has been presented, there remain significant gaps in the experimental data, particularly concerning its synthesis, spectral characterization, and biological activity. The provided putative synthesis and predicted spectral features offer a foundational framework for researchers initiating studies on this compound. Further experimental investigation is required to fully elucidate the properties and potential applications of this compound.
References
An In-depth Technical Guide to 2-Chloro-6-methylbenzamide: Structural Analogs and Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of structural analogs and derivatives of 2-chloro-6-methylbenzamide. This core scaffold has garnered significant interest in medicinal chemistry due to its potential in developing novel therapeutic and agrochemical agents. This document details quantitative biological data, step-by-step experimental protocols, and visual representations of key pathways and workflows to facilitate further research and development in this area.
Quantitative Biological Activity
The biological activity of this compound analogs is significantly influenced by the nature of the substituent on the amide nitrogen. The following table summarizes the reported antifungal and insecticidal activities of selected derivatives, providing a basis for structure-activity relationship (SAR) studies.
| Compound ID | N-Substituent | Target Organism | Activity Type | Value | Citation |
| 1 | Phenyl | Sclerotinia sclerotiorum | EC50 | 6.4 mg/L | [1] |
| 1 | Phenyl | Botrytis cinerea | EC50 | 28.3 mg/L | [1] |
| 2 | Phenyl (unsubstituted chloroacetamide) | Aspergillus flavus | MIC | 16-256 µg/mL | [2][3] |
| 3 | Varied Heterocycles | Rhizoctonia solani | EC50 | >5.07 µg/mL (for 20 analogs) | [4] |
| 4 | Triazole moiety | Alternaria alternata | EC50 | 1.77 µg/mL (for compound 6h) | [5] |
| 5 | Triazole moiety | Alternaria solani | EC50 | 1.90-7.07 µg/mL (for compounds 6e-6i) | [5] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are crucial for reproducibility and further development.
Synthesis of this compound Derivatives
The general synthetic route to N-substituted 2-chloro-6-methylbenzamides involves the acylation of a primary or secondary amine with 2-chloro-6-methylbenzoyl chloride.
Step 1: Synthesis of 2-Chloro-6-methylbenzoyl chloride
This intermediate can be prepared from 2-chloro-6-methylbenzoic acid.
-
Materials: 2-chloro-6-methylbenzoic acid, thionyl chloride, dimethylformamide (DMF) (catalyst).
-
Procedure:
-
To a solution of 2-chloro-6-methylbenzoic acid in a suitable anhydrous solvent (e.g., toluene), add a catalytic amount of DMF.
-
Slowly add thionyl chloride to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 2-chloro-6-methylbenzoyl chloride, which can be used in the next step without further purification.
-
Step 2: Synthesis of N-substituted this compound (General Procedure)
-
Materials: 2-chloro-6-methylbenzoyl chloride, appropriate primary or secondary amine, triethylamine or pyridine (base), anhydrous dichloromethane (solvent).
-
Procedure for the Synthesis of 2-Chloro-6-methyl-N-phenylbenzamide:
-
Dissolve the desired aniline (1.05 eq.) and triethylamine (1.75 eq.) in anhydrous dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-chloro-6-methylbenzoyl chloride (1.0 eq.) in anhydrous dichloromethane to the stirred amine solution.
-
Allow the reaction to proceed at 0 °C for 30 minutes and then at room temperature, monitoring by TLC until completion.
-
Upon completion, wash the reaction mixture sequentially with 1N HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final N-substituted this compound.
-
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Materials: Fungal isolates, RPMI-1640 medium, 96-well microtiter plates, test compounds, positive control antifungal (e.g., fluconazole), spectrophotometer.
-
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5 to 2.5 x 10³ CFU/mL.
-
-
Plate Preparation:
-
Prepare serial two-fold dilutions of the test compounds in RPMI-1640 medium in a 96-well plate.
-
Include a growth control (medium with inoculum, no compound) and a sterility control (medium only).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the test compound dilutions and the growth control.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
Visualizations: Pathways and Workflows
Graphical representations are essential for understanding complex biological processes and experimental schemes. The following diagrams are generated using the DOT language.
Signaling Pathway: Inhibition of Fungal Microtubule Polymerization
Many benzamide fungicides exert their effect by disrupting microtubule dynamics, which are essential for cell division and intracellular transport. They bind to β-tubulin, preventing its polymerization into microtubules.
Caption: Inhibition of microtubule polymerization by benzamide derivatives.
Experimental Workflow: Screening of Novel this compound Analogs
The discovery and development of new drug candidates from a core scaffold follows a structured workflow, from initial design and synthesis to biological evaluation.
Caption: Workflow for the discovery of novel this compound analogs.
References
- 1. asianpubs.org [asianpubs.org]
- 2. scielo.br [scielo.br]
- 3. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Spectroscopic Profile of 2-Chloro-6-methylbenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 2-Chloro-6-methylbenzamide, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific molecule, this document compiles predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. This guide is intended to support research and development activities by providing a foundational understanding of the compound's spectral characteristics.
Core Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from data available for analogous compounds, including 2-chloro-6-methylbenzaldehyde, 2-methylbenzamide, and 2-chlorobenzamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.4 | Multiplet | 3H | Aromatic protons (H3, H4, H5) |
| ~ 7.5 (broad) | Singlet | 1H | Amide proton (-NHa) |
| ~ 8.0 (broad) | Singlet | 1H | Amide proton (-NHb) |
| ~ 2.4 | Singlet | 3H | Methyl protons (-CH₃) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 | Carbonyl carbon (C=O) |
| ~ 138 | Aromatic carbon (C-Cl) |
| ~ 135 | Aromatic carbon (C-CH₃) |
| ~ 132 | Aromatic carbon (C-CONH₂) |
| ~ 128 - 130 | Aromatic carbons (CH) |
| ~ 20 | Methyl carbon (-CH₃) |
Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3180 | Strong, Broad | N-H stretching (amide) |
| 3050 - 3000 | Medium | C-H stretching (aromatic) |
| 2950 - 2850 | Medium | C-H stretching (methyl) |
| ~ 1660 | Strong | C=O stretching (amide I) |
| ~ 1600 | Medium | N-H bending (amide II) |
| 1580, 1470 | Medium to Strong | C=C stretching (aromatic ring) |
| ~ 780 | Strong | C-Cl stretching |
Mass Spectrometry (MS) Data
Table 4: Predicted Mass Spectrum Fragments for this compound
| m/z Ratio | Proposed Fragment Ion |
| 169/171 | [M]⁺ (Molecular ion) |
| 153/155 | [M - NH₂]⁺ |
| 125 | [M - NH₂ - CO]⁺ or [M - CONH₂ - H]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are standard in organic chemical analysis and can be adapted for this compound.
NMR Spectroscopy
A sample of this compound would be dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, standard acquisition parameters would be used. For ¹³C NMR, a proton-decoupled sequence would be employed to simplify the spectrum.
IR Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid this compound sample would be finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly on the ATR crystal. The spectrum would be recorded over the range of 4000 to 400 cm⁻¹.
Mass Spectrometry
The mass spectrum would be acquired using a mass spectrometer, typically with an electron ionization (EI) source. A small amount of the sample would be introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). The molecules would be ionized by a beam of high-energy electrons, causing fragmentation. The resulting ions would be separated by their mass-to-charge ratio (m/z) and detected.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
The Strategic Role of 2-Chloro-6-methylbenzamide Scaffolds in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the burgeoning research applications of the 2-chloro-6-methylbenzamide core structure and its derivatives. This scaffold has emerged as a privileged fragment in medicinal chemistry, most notably in the development of targeted cancer therapies. Its unique steric and electronic properties contribute to high-affinity binding to key biological targets, offering a versatile platform for the design of novel therapeutics. This document provides an in-depth analysis of its applications, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.
Core Applications in Kinase Inhibition
The most prominent application of the 2-chloro-6-methylphenyl moiety, derivable from this compound, is in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling, and their dysregulation is a hallmark of many cancers. The 2-chloro-6-methylphenyl group has proven to be a key component in achieving potent and selective inhibition of specific kinases.
A landmark example is its incorporation into Dasatinib (BMS-354825) , a potent dual inhibitor of Src and Abl kinases.[1] Dasatinib is a highly effective therapeutic agent for chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] The 2-chloro-6-methylphenyl group in Dasatinib plays a critical role in its binding to the ATP-binding pocket of the Abl kinase, contributing to its high potency.
Signaling Pathway of Src/Abl Kinase Inhibition
The following diagram illustrates the simplified signaling pathway impacted by the inhibition of Abl and Src kinases by drugs containing the 2-chloro-6-methylphenyl scaffold, such as Dasatinib.
Caption: Inhibition of Src/Abl kinases by Dasatinib.
Quantitative Data: Potency of Dasatinib
The following table summarizes the inhibitory potency of Dasatinib against Src and Abl kinases and its antiproliferative activity against a relevant cancer cell line.
| Target | Assay Type | IC50 (nM) | Reference |
| Src Kinase | Kinase Assay | <1 | [1] |
| Abl Kinase | Kinase Assay | <1 | [1] |
| K562 Cells | Cell Proliferation | 3 | [1] |
Other Potential Research Applications
While the application in kinase inhibition is the most prominent, derivatives of this compound and related structures have been explored in other therapeutic areas:
-
Antimicrobial and Anticancer Properties: Benzamide derivatives have been investigated for their potential biological activities, including antimicrobial and anticancer properties.[2][3]
-
Pain Management: A structurally related compound, a derivative of 5-chloro-6-methyl nicotinamide, has been identified as a selective NaV1.8 inhibitor, showing potential for the treatment of pain.[4]
-
Agrochemicals: The 2-chloro-6-methylphenyl moiety is also a key component in the synthesis of some herbicides, indicating its broader utility in the chemical industry.[5]
Experimental Protocols
Synthesis of 2-Chloro-6-methylbenzoic Acid
A key precursor for many derivatives is 2-chloro-6-methylbenzoic acid. Below are two efficient methods for its preparation.[6]
Method 1: From 2-Chloro-6-fluorobenzaldehyde
This method involves a nucleophilic aromatic substitution followed by oxidation.
-
Step 1: Imine Formation: 2-chloro-6-fluorobenzaldehyde is reacted with n-butylamine to form the corresponding n-butylimine.
-
Step 2: Grignard Reaction: The imine is then treated with two equivalents of methylmagnesium chloride in THF.
-
Step 3: Hydrolysis and Oxidation: Hydrolysis of the resulting intermediate yields 2-chloro-6-methylbenzaldehyde, which is subsequently oxidized to 2-chloro-6-methylbenzoic acid. The overall yield for this process is reported to be 85%.[6]
Method 2: Carbonylation of 3-Chloro-2-iodotoluene
This method utilizes a palladium-catalyzed carbonylation reaction.
-
Step 1: Carbonylation: 3-chloro-2-iodotoluene is carbonylated in methanol in the presence of a palladium catalyst to yield methyl 2-chloro-6-methylbenzoate.
-
Step 2: Hydrolysis: The resulting ester is hydrolyzed to afford 2-chloro-6-methylbenzoic acid. This method boasts a high yield of 94% (84% after recrystallization).[6]
General Synthesis Workflow for Benzamide Derivatives
The following diagram outlines a general workflow for the synthesis of benzamide derivatives from a carboxylic acid precursor.
Caption: Synthetic workflow for benzamide derivatives.
Conclusion
The this compound scaffold and its parent aniline and benzoic acid precursors are of significant interest to the drug discovery and development community. The well-established role of the 2-chloro-6-methylphenyl moiety in potent kinase inhibitors like Dasatinib underscores its value in generating high-quality clinical candidates. The synthetic accessibility and the unique electronic and steric properties of this scaffold ensure its continued exploration in the search for novel therapeutics targeting a range of diseases. Future research will likely expand its applications beyond oncology and into other areas where precise molecular targeting is paramount.
References
- 1. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-chloro-N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of selective NaV1.8 inhibitors based on 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide scaffold for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2020029720A1 - Method for preparing 2-chloro-6-methylthiotoluene - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
2-Chloro-6-methylbenzamide: A Versatile Scaffold for Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-methylbenzamide is a valuable building block in organic synthesis, offering a unique combination of reactive sites that enable the construction of complex molecular architectures. Its substituted benzene ring, featuring a chloro, a methyl, and a carboxamide group, provides handles for a variety of chemical transformations. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in the development of pharmacologically active compounds.
Physicochemical Properties and Spectroscopic Data
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₈H₈ClNO | 169.61 | 1386861-46-6 |
| 2-Chloro-6-methylbenzoic acid | C₈H₇ClO₂ | 170.59 | 21327-86-6[1] |
| 2-Chloro-6-methylaniline | C₇H₈ClN | 141.60 | 87-63-8 |
Table 2: Reference Spectroscopic Data of Related Compounds
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Key IR Absorptions (cm⁻¹) |
| 2-Chloro-6-methylaniline[2][3] | 6.65-7.15 (aromatic protons), 4.01 (NH₂), 2.20 (CH₃) | 118.5-141.4 (aromatic carbons) | ~3400 (N-H stretch), ~1600 (C=C stretch) |
| 2-Chlorobenzamide[4] | 7.77, 7.42, 7.40, 7.35 (aromatic protons), 6.56, 6.42 (NH₂) | Not available | ~3350, 3170 (N-H stretch), ~1650 (C=O stretch) |
| 2-Methylbenzamide | 7.71 (NH), 7.36-7.21 (aromatic protons), 6.34 (NH), 2.37 (CH₃) | 176.4, 142.3, 140.3, 135.8, 134.9, 132.2, 130.1, 24.0 | Not available |
Note: The spectral data provided are for reference and may differ from the actual spectra of this compound.
Synthesis of this compound
The primary route for the synthesis of this compound involves the amidation of its corresponding carboxylic acid, 2-chloro-6-methylbenzoic acid. The acid precursor can be efficiently synthesized via two main pathways.
Synthesis of the Precursor: 2-Chloro-6-methylbenzoic Acid
Method 1: Nucleophilic Aromatic Substitution and Oxidation [5]
This method starts with 2-chloro-6-fluorobenzaldehyde, which undergoes nucleophilic aromatic substitution with a Grignard reagent, followed by oxidation to yield the desired carboxylic acid. The overall yield for this two-step process is reported to be 85%.[5]
Method 2: Carbonylation [5]
An alternative high-yield route involves the palladium-catalyzed carbonylation of 3-chloro-2-iodotoluene. The resulting methyl ester is then hydrolyzed to afford 2-chloro-6-methylbenzoic acid in an overall yield of 94%.[5]
Amidation of 2-Chloro-6-methylbenzoic Acid
Once the carboxylic acid is obtained, it can be converted to this compound through standard amidation procedures. A common approach is the conversion of the carboxylic acid to the more reactive acyl chloride, followed by reaction with ammonia.
Step 1: Synthesis of 2-Chloro-6-methylbenzoyl chloride
-
To a solution of 2-chloro-6-methylbenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-chloro-6-methylbenzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-chloro-6-methylbenzoyl chloride in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Bubble anhydrous ammonia gas through the solution or add a solution of aqueous ammonia dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford this compound.
Reactivity and Applications as a Building Block
This compound possesses three key functional groups that can be selectively manipulated to generate a diverse range of derivatives: the amide group, the chloro substituent, and the aromatic ring.
Reactions at the Amide Nitrogen
The amide nitrogen can undergo N-alkylation or N-arylation reactions. Deprotonation with a suitable base, followed by reaction with an electrophile (e.g., alkyl halides, aryl halides), can introduce various substituents. These reactions are crucial for modifying the steric and electronic properties of the molecule.
Caption: General workflow for the N-alkylation of this compound.
Reactions at the Chloro Substituent
The chloro group can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of aryl, alkynyl, and amino groups, respectively.
Application in the Synthesis of Dasatinib
A prominent example showcasing the utility of a closely related precursor, 2-chloro-6-methylaniline, is in the synthesis of Dasatinib, a potent dual Src/Abl kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[6][7] While the direct precursor is the aniline, the synthesis highlights the importance of the 2-chloro-6-methylphenyl moiety in the final drug structure. The synthesis involves the amidation of a thiazole carboxylic acid derivative with 2-chloro-6-methylaniline.[8][9][10]
Dasatinib exerts its therapeutic effect by inhibiting the BCR-ABL fusion protein, an abnormal tyrosine kinase that is constitutively active in CML cells. This inhibition blocks downstream signaling pathways that are crucial for cell proliferation and survival, ultimately leading to apoptosis of the cancer cells.
Caption: Simplified signaling pathway inhibited by Dasatinib.
Conclusion
This compound is a versatile and valuable building block for organic synthesis. Its strategic substitution pattern allows for a wide range of chemical modifications, making it an attractive scaffold for the generation of diverse compound libraries. The demonstrated importance of the 2-chloro-6-methylphenyl moiety in the potent anticancer drug Dasatinib underscores the potential of derivatives of this compound in drug discovery and development. The synthetic routes and reaction pathways detailed in this guide provide a solid foundation for researchers and scientists to explore the full potential of this promising chemical entity.
References
- 1. 2-CHLORO-6-METHYLBENZOIC ACID(21327-86-6) 1H NMR [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Chlorobenzamide(609-66-5) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 9. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 10. CN109503568B - Preparation method of dasatinib - Google Patents [patents.google.com]
Reactivity of the Amide Group in 2-Chloro-6-methylbenzamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the amide group in 2-Chloro-6-methylbenzamide. The presence of ortho-substituents, a chlorine atom and a methyl group, significantly influences the chemical behavior of the amide functionality. This document details the steric and electronic effects of these substituents and explores the common reactions of the amide group, including hydrolysis, reduction, and N-alkylation.
Core Concepts: Steric and Electronic Effects
The reactivity of the amide group in this compound is primarily governed by the interplay of steric hindrance and electronic effects imparted by the ortho-chloro and -methyl groups. These substituents flank the amide moiety, creating a sterically crowded environment that can hinder the approach of nucleophiles to the carbonyl carbon.
Electronically, the chlorine atom is an electron-withdrawing group via induction, which can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the methyl group is weakly electron-donating. These opposing electronic influences, coupled with the dominant steric effects, result in a nuanced reactivity profile for the amide group in this molecule.
Key Reactions of the Amide Group
The amide group in this compound can undergo several key transformations, including hydrolysis, reduction, and N-alkylation. The following sections provide an in-depth look at these reactions, including potential reaction conditions and expected outcomes.
Hydrolysis
Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, can be achieved under acidic or basic conditions.
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the carbonyl oxygen of the amide is protonated, increasing the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then collapses to yield 2-chloro-6-methylbenzoic acid and ammonia.
-
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This process is generally slower than acid-catalyzed hydrolysis due to the lower electrophilicity of the carbonyl carbon. The reaction proceeds through a tetrahedral intermediate to form the carboxylate salt of 2-chloro-6-methylbenzoic acid and ammonia. The steric hindrance from the ortho-substituents is expected to slow down the rate of hydrolysis under both acidic and basic conditions compared to an unsubstituted benzamide.
Reduction
The amide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction is a powerful tool for the synthesis of amines from amides. The reaction proceeds via the formation of an aluminum-complexed intermediate, which is then further reduced to the corresponding amine, 2-chloro-6-methylbenzylamine. Given the strength of LiAlH₄, this reaction is generally effective despite the steric hindrance around the carbonyl group.
N-Alkylation
N-alkylation of a primary amide like this compound allows for the introduction of an alkyl group onto the nitrogen atom. This reaction typically requires a strong base to deprotonate the amide nitrogen, forming an amidate anion, which then acts as a nucleophile to attack an alkyl halide in an Sₙ2 reaction. The steric hindrance around the nitrogen atom due to the ortho substituents may necessitate the use of stronger bases and more reactive alkylating agents.
Quantitative Data Summary
While specific quantitative data for the reactions of this compound is not extensively reported in the literature, the following table summarizes typical yields for analogous reactions involving substituted benzamides. These values should be considered as estimates, and actual yields will depend on the specific reaction conditions.
| Reaction | Reagents | Product | Typical Yield (%) |
| Acid-Catalyzed Hydrolysis | H₂SO₄, H₂O, Heat | 2-Chloro-6-methylbenzoic Acid | 70-90 |
| Base-Catalyzed Hydrolysis | NaOH, H₂O, Heat | 2-Chloro-6-methylbenzoic Acid | 60-80 |
| Reduction | LiAlH₄, THF | 2-Chloro-6-methylbenzylamine | 80-95 |
| N-Alkylation | NaH, Alkyl Halide, DMF | N-Alkyl-2-chloro-6-methylbenzamide | 50-70 |
Experimental Protocols
The following are detailed, generalized experimental protocols for the key reactions of this compound. These should be adapted and optimized for specific laboratory conditions.
Protocol 1: Acid-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add a 1:1 mixture of concentrated sulfuric acid and water.
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it over crushed ice.
-
Isolation: The solid precipitate of 2-chloro-6-methylbenzoic acid is collected by vacuum filtration, washed with cold water, and dried.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure carboxylic acid.
Protocol 2: Reduction with Lithium Aluminum Hydride
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Reagent Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Isolation: Filter the resulting granular precipitate and wash it thoroughly with THF or diethyl ether. Combine the organic filtrates.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-chloro-6-methylbenzylamine can be purified by distillation or chromatography.
Protocol 3: N-Alkylation
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (NaH) (1.2 eq) in anhydrous dimethylformamide (DMF).
-
Reagent Addition: Dissolve this compound (1.0 eq) in anhydrous DMF and add it dropwise to the NaH suspension at 0 °C. Stir the mixture at this temperature for 30 minutes to an hour to allow for the formation of the amidate anion.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Isolation: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-alkyl-2-chloro-6-methylbenzamide can be purified by column chromatography.
Visualizations
The following diagrams illustrate the key reaction mechanisms and a general experimental workflow.
Conclusion
The reactivity of the amide group in this compound is a complex function of the steric and electronic properties of its ortho-substituents. While the steric bulk of the chloro and methyl groups can hinder nucleophilic attack, the electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the carbonyl carbon. Understanding these competing effects is crucial for predicting and controlling the outcomes of reactions involving this molecule. The provided protocols and mechanisms offer a foundational guide for researchers working with this compound and similar sterically hindered benzamides in the fields of chemical synthesis and drug development. Further experimental investigation is warranted to elucidate the precise quantitative reactivity of this specific compound.
Steric Hindrance Effects of Ortho-Substituents in 2-Chloro-6-methylbenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the steric hindrance effects imparted by the ortho-chloro and ortho-methyl substituents in 2-Chloro-6-methylbenzamide. Steric hindrance is a critical parameter in medicinal chemistry and materials science, profoundly influencing molecular conformation, reactivity, and biological activity. In the case of this compound, the presence of two bulky groups flanking the amide functionality imposes significant conformational constraints. This guide will explore the consequences of this steric crowding, including its impact on bond rotation, molecular geometry, and its implications for drug design, supported by quantitative data, detailed experimental protocols, and conceptual diagrams.
Introduction
Benzamides are a ubiquitous structural motif in pharmaceuticals and functional materials. The strategic placement of substituents on the phenyl ring can fine-tune the molecule's electronic and steric properties. Di-ortho-substitution, as seen in this compound, creates a sterically crowded environment around the amide bond. This steric clash between the ortho-substituents and the amide group forces the amide out of the plane of the aromatic ring, a phenomenon with significant chemical and biological consequences. Understanding these steric effects is paramount for predicting molecular behavior and designing novel compounds with desired properties.
Conformational Analysis and Rotational Barriers
The steric repulsion between the ortho-substituents (chloro and methyl) and the carbonyl oxygen of the amide group in this compound leads to a non-planar ground state conformation. This deviation from planarity disrupts the π-conjugation between the aromatic ring and the amide bond.
A key consequence of this steric hindrance is a significant increase in the energy barrier to rotation around the aryl-carbonyl (Ar-C(O)) bond. Computational studies on similarly di-ortho-substituted benzamides have quantified this effect. The rotation around the Ar-C(O) bond is critical as it governs the spatial orientation of the amide group relative to the phenyl ring, which in turn affects how the molecule can interact with biological targets such as enzyme active sites.
Quantitative Data on Rotational Barriers
| Compound/Substituent | Rotational Barrier (Ar-C(O)) ΔE [kcal/mol] | Rotational Barrier (N-C(O)) ΔE [kcal/mol] | Reference |
| ortho-H₂ (unsubstituted) | ~2.5 | ~15 | [1][2][3][4] |
| ortho-Cl₂ | 19.2 | 6.7 | [1][2][3][4] |
| ortho-Me₂ | 14.7 | Not specified | [1][2][3][4] |
These data clearly indicate that ortho-substitution dramatically increases the rotational barrier around the Ar-C(O) bond. For instance, the presence of two ortho-chloro substituents increases the barrier by approximately 16.7 kcal/mol compared to the unsubstituted benzamide.[1][2][3][4] This corresponds to a massive decrease in the rate of rotation. The combined steric bulk of a chloro and a methyl group in this compound is expected to result in a similarly high rotational barrier, effectively locking the amide group into a twisted conformation.
Implications for Reactivity and Drug Design
The sterically enforced non-planar conformation of this compound has profound implications for its chemical reactivity and its potential as a bioactive molecule.
-
Reduced Reactivity of the Amide Bond: The steric shielding of the carbonyl carbon by the ortho-substituents can hinder the approach of nucleophiles, potentially reducing the rates of hydrolysis and other reactions at the amide group.
-
Receptor Binding and Selectivity: In drug design, the fixed orientation of the amide group can be advantageous. It reduces the entropic penalty upon binding to a receptor, as the molecule is already pre-organized in a bioactive conformation. This can lead to higher binding affinity and selectivity. The 2-chloro-6-methylphenyl moiety is a key component of the dual Src/Abl kinase inhibitor Dasatinib, where it occupies a specific pocket in the enzyme's active site, highlighting the importance of this substitution pattern in modern drug discovery.[3]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved from its corresponding benzoic acid via the acid chloride.
Part 1: Synthesis of 2-Chloro-6-methylbenzoyl chloride
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-6-methylbenzoic acid (1 equivalent).
-
Add thionyl chloride (2 equivalents) to the flask.
-
Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure to yield the crude 2-chloro-6-methylbenzoyl chloride, which can be used in the next step without further purification.
Part 2: Synthesis of this compound
-
Cool the flask containing the crude 2-chloro-6-methylbenzoyl chloride in an ice bath.
-
Slowly and carefully add concentrated ammonium hydroxide to the flask with vigorous stirring. This reaction is exothermic.
-
Continue stirring the mixture in the ice bath for 30 minutes.
-
Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then dry it to obtain this compound.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the synthesized compound. In the ¹H NMR spectrum, the chemical shifts and coupling constants of the aromatic protons can provide information about the substitution pattern.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic peaks for the N-H stretch, C=O stretch, and C-Cl stretch would be expected.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).
-
X-ray Crystallography: Single-crystal X-ray diffraction can provide precise information about the bond lengths, bond angles, and dihedral angles of the molecule in the solid state, offering direct evidence of the non-planar conformation.
Conclusion
The ortho-chloro and ortho-methyl substituents in this compound induce significant steric hindrance that dictates the molecule's three-dimensional structure and influences its reactivity. The resulting twisted, non-planar conformation and the high barrier to rotation around the aryl-carbonyl bond are key features that can be exploited in drug design to achieve higher potency and selectivity. The synthetic and analytical methods outlined in this guide provide a framework for the preparation and characterization of this and related sterically hindered benzamides, which are of growing importance in the development of new therapeutics and functional materials.
References
- 1. 2-Chloro-6-methylbenzylamine [webbook.nist.gov]
- 2. 2-Chloro-N-(4-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2-Chloro-6-methylbenzamide from 2-chloro-6-methylbenzoic acid
Introduction
2-Chloro-6-methylbenzamide is a valuable chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals. This application note details a reliable and efficient protocol for the synthesis of this compound, starting from 2-chloro-6-methylbenzoic acid. The described method involves a two-step, one-pot reaction sequence. The carboxylic acid is first activated to its corresponding acyl chloride using thionyl chloride (SOCl₂), which is then reacted in situ with ammonia to yield the desired primary amide. This process is widely applicable for the conversion of carboxylic acids to amides.[1][2][3]
Overall Reaction
The synthesis proceeds via the formation of an acyl chloride intermediate, which is subsequently aminolyzed.
Step 1: Acyl Chloride Formation

Step 2: Amidation

Materials and Methods
Reagents and Solvents:
-
2-Chloro-6-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Aqueous ammonia (NH₄OH), concentrated (28-30%)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask with a reflux condenser and a gas outlet/drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask for vacuum filtration
-
Melting point apparatus
-
NMR spectrometer
-
FTIR spectrometer
-
Mass spectrometer
Experimental Protocol
A detailed, step-by-step procedure for the synthesis of this compound is provided below.
1. Acyl Chloride Formation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-6-methylbenzoic acid (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Slowly add thionyl chloride (1.2 - 1.5 eq) to the solution at room temperature with stirring. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[4]
-
Fit the flask with a reflux condenser and a gas outlet leading to a trap (e.g., a bubbler with NaOH solution to neutralize the HCl and SO₂ gases produced).
-
Heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 1-2 hours, or until the evolution of gas ceases.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the disappearance of the starting carboxylic acid.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude 2-chloro-6-methylbenzoyl chloride is obtained as an oil or low-melting solid and is typically used in the next step without further purification.[5][6]
2. Amidation:
-
Cool the flask containing the crude acyl chloride in an ice bath.
-
Slowly add anhydrous DCM to dissolve the acyl chloride.
-
While vigorously stirring, add concentrated aqueous ammonia (excess, e.g., 5-10 eq) dropwise, ensuring the temperature remains below 10 °C. A white precipitate of the amide will form.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the completion of the reaction.
3. Work-up and Purification:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the pure product as a white solid.
4. Characterization:
-
Determine the melting point of the purified product.
-
Characterize the product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes the key quantitative data for a representative synthesis of this compound.
| Parameter | Value |
| Starting Material | 2-Chloro-6-methylbenzoic acid |
| Molecular Weight of Starting Material | 170.59 g/mol |
| Amount of Starting Material | 1.00 g (5.86 mmol) |
| Reagent 1 | Thionyl chloride (SOCl₂) |
| Amount of Reagent 1 | 0.63 mL (8.79 mmol, 1.5 eq) |
| Reagent 2 | Aqueous Ammonia (28%) |
| Amount of Reagent 2 | ~5 mL (excess) |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | Reflux (40 °C), then 0 °C to RT |
| Reaction Time | 3-4 hours |
| Product | This compound |
| Molecular Weight of Product | 169.61 g/mol |
| Theoretical Yield | 0.99 g |
| Actual Yield | (To be determined experimentally) |
| % Yield | (To be determined experimentally) |
| Melting Point | (To be determined experimentally) |
| Appearance | White solid |
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The described protocol provides a straightforward and effective method for the synthesis of this compound from 2-chloro-6-methylbenzoic acid. The use of thionyl chloride for the activation of the carboxylic acid is a common and reliable strategy for amide bond formation.[4][7][8] This application note serves as a comprehensive guide for researchers in organic synthesis and drug development. The provided workflow and data table facilitate the replication and adaptation of this synthesis for various research and development applications.
References
- 1. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 6. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 7. Amide Synthesis [fishersci.dk]
- 8. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
Application Note and Protocol for the Purification of 2-Chloro-6-methylbenzamide by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 2-Chloro-6-methylbenzamide using the recrystallization technique. Recrystallization is a fundamental purification method for solid organic compounds, leveraging the differential solubility of the compound and its impurities in a given solvent at varying temperatures. This protocol outlines a systematic approach to solvent selection, dissolution of the crude product, removal of insoluble impurities, crystal formation, and isolation of the purified this compound. The provided workflow and data table will assist researchers in achieving high purity of the target compound, which is essential for subsequent applications in research and drug development.
Introduction
This compound is a chemical compound with potential applications in medicinal chemistry and materials science. The purity of such compounds is paramount for obtaining reliable and reproducible results in biological assays and for ensuring the desired properties in materials. Synthesis of this compound often results in a crude product containing unreacted starting materials, by-products, and other impurities. Recrystallization is an effective and economical method for purifying crystalline solids like this compound.[1] The principle of recrystallization relies on the fact that most solids are more soluble in a hot solvent than in the same solvent when it is cold.[1] By dissolving the impure compound in a minimal amount of hot solvent and then allowing it to cool slowly, the compound of interest will crystallize out of the solution, leaving the impurities dissolved in the mother liquor.
The choice of a suitable solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.[1] For amide compounds, polar solvents such as ethanol, acetone, or acetonitrile are often good candidates for recrystallization.[2] Based on the properties of similar aromatic amides, a polar solvent system is proposed for the purification of this compound.
Experimental Protocol
Materials and Equipment
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Isopropanol, or an Ethanol/water mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water or oil bath
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Watch glass
-
Ice bath
-
Vacuum source
-
Drying oven or desiccator
-
Melting point apparatus
Procedure
-
Solvent Selection:
-
Place a small amount (approx. 50 mg) of the crude this compound into a test tube.
-
Add a few drops of the chosen solvent at room temperature and observe the solubility. The compound should be sparingly soluble.
-
Heat the test tube gently. The compound should dissolve completely.
-
Allow the solution to cool to room temperature and then in an ice bath. A good yield of crystals should form.
-
Based on these observations, select the most suitable solvent. Ethanol or an ethanol/water mixture is a recommended starting point.
-
-
Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask.
-
Add a minimal amount of the selected recrystallization solvent to the flask.
-
Gently heat the mixture to the boiling point of the solvent while stirring continuously to dissolve the solid.
-
If the solid does not dissolve completely, add small portions of the hot solvent until a clear, saturated solution is obtained at the boiling point. Avoid adding an excess of solvent.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present in the hot solution, perform a hot filtration.
-
Preheat a second Erlenmeyer flask and a funnel (preferably a stemless funnel) with a small amount of the hot solvent.
-
Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the insoluble impurities.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.
-
Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Continue to draw air through the filter cake for several minutes to help dry the crystals.
-
-
Drying:
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals in a drying oven at a temperature well below the melting point of this compound (m.p. 164-166 °C) or in a desiccator under vacuum.
-
-
Characterization:
-
Weigh the dried, purified crystals to calculate the percent recovery.
-
Determine the melting point of the purified this compound. A sharp melting point close to the literature value indicates high purity.
-
Data Presentation
The following table should be used to record the quantitative data obtained during the recrystallization process.
| Parameter | Value |
| Mass of Crude this compound (g) | |
| Recrystallization Solvent(s) Used | |
| Volume of Solvent Used (mL) | |
| Mass of Purified this compound (g) | |
| Percent Recovery (%) | |
| Melting Point of Crude Product (°C) | |
| Melting Point of Purified Product (°C) | |
| Appearance of Purified Product |
Calculation of Percent Recovery:
Percent Recovery (%) = (Mass of Purified Product / Mass of Crude Product) x 100
Visualization of the Experimental Workflow
The following diagram illustrates the logical steps of the recrystallization procedure for purifying this compound.
Caption: Workflow for the purification of this compound.
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to the solution being cooled too quickly or the presence of impurities that lower the melting point. To remedy this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a small crystal of the pure compound can also induce crystallization.
-
Low Recovery: This may be caused by using too much solvent, not cooling the solution sufficiently, or premature crystallization during hot filtration. Ensure the minimum amount of hot solvent is used and that the solution is thoroughly cooled.
-
No Crystals Form: The solution may not be sufficiently saturated. If this occurs, boil off some of the solvent to increase the concentration of the solute and then allow it to cool again. Scratching the inside of the flask with a glass rod can also help initiate crystallization.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2-Chloro-6-methylbenzamide
Introduction
2-Chloro-6-methylbenzamide is a chemical intermediate used in the synthesis of various organic compounds. Ensuring the purity of this compound is crucial for the quality and efficacy of the final products in research, and drug development. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for determining the purity of chemical compounds. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the quantitative purity analysis of this compound.
Principle of the Method
The method employs a reversed-phase C18 column to separate this compound from its potential impurities. The separation is achieved using an isocratic mobile phase composed of a mixture of an organic solvent (acetonitrile) and an aqueous buffer. The analyte and any impurities are detected by a UV detector, and the purity is determined by calculating the percentage of the peak area of the main component relative to the total peak area of all components in the chromatogram.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used for this analysis. The detailed chromatographic conditions are summarized in the table below.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Trifluoroacetic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Run Time | 15 minutes |
2. Reagent and Sample Preparation
-
Mobile Phase Preparation:
-
Prepare 0.1% Trifluoroacetic Acid (TFA) in water by adding 1 mL of TFA to 1 L of HPLC-grade water and mix thoroughly.
-
The mobile phase is prepared by mixing 600 mL of acetonitrile with 400 mL of 0.1% TFA in water.
-
Degas the mobile phase using a suitable method such as sonication or vacuum filtration before use.
-
-
Standard Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase and make up the volume to the mark.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Sample Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve the sample in the mobile phase and make up the volume to the mark.
-
Sonicate for 5 minutes and filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]
-
3. System Suitability
Before sample analysis, the performance of the chromatographic system must be verified by performing a system suitability test.[2] Inject the standard solution five times and evaluate the following parameters.
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0%[3] |
4. Data Analysis and Purity Calculation
The purity of the this compound sample is calculated based on the area percentage of the main peak in the chromatogram.
-
Calculation: Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Data Presentation
Table 1: System Suitability Results
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 5.21 | 1254321 | 1.12 | 5678 |
| 2 | 5.22 | 1256789 | 1.13 | 5712 |
| 3 | 5.21 | 1253987 | 1.12 | 5690 |
| 4 | 5.23 | 1258765 | 1.14 | 5734 |
| 5 | 5.22 | 1255432 | 1.13 | 5705 |
| Mean | 5.22 | 1255859 | 1.13 | 5704 |
| RSD (%) | 0.15 | 0.16 | - | - |
Table 2: Purity Analysis of a Sample Batch
| Sample ID | Retention Time (min) | Peak Area | Purity (%) |
| CMB-Batch-001 | 5.22 | 1249876 | 99.5 |
| Impurity 1 | 3.87 | 3123 | 0.25 |
| Impurity 2 | 6.54 | 3254 | 0.25 |
Experimental Workflow Diagram
Caption: Workflow for the HPLC purity analysis of this compound.
References
Application Notes: The Role of Chloroacetamide-Based Reagents in Proteomics
An in-depth analysis of the current literature reveals that while 2-Chloro-6-methylbenzamide is not prominently featured in proteomics research, the closely related compound, 2-chloroacetamide (CAA), and its derivatives are extensively used. This document will, therefore, focus on the applications and protocols of chloroacetamide-based reagents in proteomics, providing a relevant and detailed guide for researchers. The principles and methods described herein are likely applicable to novel chloroacetamide derivatives like this compound.
Chloroacetamide and its analogs are invaluable tools in proteomics, primarily utilized as alkylating agents for cysteine residues. This modification, known as carbamidomethylation, is a critical step in many proteomics workflows, particularly in mass spectrometry-based protein identification and quantification.
The primary application of these reagents is to irreversibly block the thiol group (-SH) of cysteine residues. This prevents the reformation of disulfide bonds after reduction, which is essential for proper protein digestion and subsequent analysis by mass spectrometry.[1] The covalent modification of cysteines also ensures that peptides containing this amino acid are consistently identified.
Stable isotope-labeled versions, such as 2-Chloroacetamide-d4 (d4-CAA), are employed for quantitative proteomics.[2] By labeling different samples with the "light" (unlabeled) and "heavy" (deuterated) reagent, researchers can accurately compare protein abundance between samples in a single mass spectrometry run.[2]
Quantitative Data Presentation
The following tables summarize key quantitative data related to the use of chloroacetamide-based reagents in proteomics.
Table 1: Comparison of Alkylation Efficiency and Side Reactions
| Parameter | 2-Chloroacetamide (CAA) | Iodoacetamide (IAA) | Reference |
| Primary Target | Cysteine | Cysteine | [2] |
| Reaction Speed | Slower | Faster | [2] |
| Side Reactions | Methionine oxidation | Lower rate of Met oxidation | [2] |
| Cost-Effectiveness | More cost-effective | Less cost-effective | [2] |
Table 2: Mass Shifts for Labeled Peptides
| Reagent | Modification | Monoisotopic Mass Shift | Reference |
| 2-Chloroacetamide (light) | Carbamidomethyl | +57.021 Da | [2] |
| 2-Chloroacetamide-d4 (heavy) | Carbamidomethyl-d4 | +61.046 Da | [2] |
Experimental Protocols
Here are detailed protocols for common applications of chloroacetamide-based reagents in proteomics.
Protocol 1: Standard Alkylation of Cysteine Residues for Mass Spectrometry
This protocol is a standard procedure for preparing protein samples for shotgun proteomics.
1. Protein Solubilization and Reduction:
-
Solubilize the protein extract in a buffer containing a strong denaturant, such as 8 M urea.[1]
-
Reduce disulfide bonds by adding a reducing agent like dithiothreitol (DTT) to a final concentration of 5-10 mM.
-
Incubate the sample at 37-56°C for 1 hour.
2. Alkylation:
-
Prepare a fresh stock solution of 2-chloroacetamide (e.g., 500 mM in the same buffer).
-
Add the 2-chloroacetamide solution to the protein sample to a final concentration of 15-20 mM.
-
Incubate the reaction in the dark at room temperature for 30-45 minutes.
3. Sample Cleanup and Digestion:
-
Quench the alkylation reaction by adding DTT to a final concentration of 5 mM.
-
Proceed with protein digestion, typically using trypsin. The sample may need to be diluted to reduce the urea concentration to below 2 M for optimal trypsin activity.
-
Digest overnight at 37°C.
-
Desalt the resulting peptide mixture using C18 spin columns before mass spectrometry analysis.
Protocol 2: Isotopic Labeling for Quantitative Proteomics using d4-CAA
This protocol outlines the use of deuterated chloroacetamide for relative protein quantification.
1. Sample Preparation:
-
Prepare two protein samples to be compared (e.g., control and treated).
-
Independently reduce the disulfide bonds in each sample as described in Protocol 1.
2. Differential Labeling:
-
To the control sample, add "light" 2-chloroacetamide to a final concentration of 15-20 mM.
-
To the treated sample, add "heavy" 2-Chloroacetamide-d4 to the same final concentration.[2]
-
Incubate both samples in the dark at room temperature for 30-45 minutes.
3. Sample Combination and Processing:
-
Quench both reactions by adding DTT.
-
Combine the "light" and "heavy" labeled samples at a 1:1 ratio.[2]
-
Proceed with protein digestion and desalting as described in Protocol 1.
4. Mass Spectrometry and Data Analysis:
-
Analyze the combined peptide mixture by LC-MS/MS.
-
During data analysis, identify peptide pairs that differ by the mass of the isotopic label (4.025 Da for d4-CAA).
-
The ratio of the peak intensities for the "light" and "heavy" peptides corresponds to the relative abundance of the protein in the two original samples.
Visualizations
Below are diagrams illustrating key workflows in proteomics research using chloroacetamide-based reagents.
Caption: Standard workflow for protein sample preparation for mass spectrometry.
Caption: Workflow for quantitative proteomics using stable isotope labeling.
References
Application Notes and Protocols: 2-Chloro-6-methylbenzamide as an Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-chloro-6-methylbenzamide and its corresponding amine, 2-chloro-6-methylaniline, as a pivotal intermediate in the synthesis of the targeted anticancer drug, Dasatinib. This document outlines the synthetic pathways, detailed experimental protocols, and the mechanism of action of the final active pharmaceutical ingredient (API).
Introduction
This compound is a substituted aromatic amide that, upon conversion to its amine analog, 2-chloro-6-methylaniline, serves as a critical building block in the synthesis of complex heterocyclic molecules of pharmaceutical importance. Its unique substitution pattern is instrumental in the synthesis of Dasatinib, a potent dual inhibitor of BCR-ABL and Src family tyrosine kinases. Dasatinib is a U.S. FDA-approved oral medication for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] The 2-chloro-6-methylphenyl moiety of the intermediate is a key structural feature that contributes to the binding affinity and efficacy of the final drug product.
Application: Synthesis of Dasatinib
2-Chloro-6-methylaniline, readily derived from this compound, is a key starting material for the synthesis of the crucial intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. This thiazole derivative is subsequently elaborated to afford Dasatinib. The overall synthetic strategy involves the construction of the thiazole ring, followed by coupling with a pyrimidine moiety and finally the introduction of the hydroxyethylpiperazine side chain.
Synthetic Workflow for Dasatinib
The synthetic pathway from 2-chloro-6-methylaniline to Dasatinib can be outlined in the following key steps:
-
Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Intermediate A): This step involves the formation of the core thiazole ring structure coupled to the 2-chloro-6-methylphenyl group.
-
Synthesis of N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide (Intermediate B): Intermediate A is then coupled with 4,6-dichloro-2-methylpyrimidine.
-
Synthesis of Dasatinib: The final step involves the reaction of Intermediate B with 1-(2-hydroxyethyl)piperazine.
Synthetic workflow for Dasatinib starting from 2-chloro-6-methylaniline.
Experimental Protocols
Protocol 1: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Intermediate A)
This protocol describes a method for the synthesis of the key thiazole intermediate from 2-chloro-6-methylaniline. The synthesis involves the reaction of N-(2-chloro-6-methyl phenyl)-3-ethoxy acrylamide with N-bromosuccinimide (NBS) and thiourea.[3]
Materials:
-
N-(2-chloro-6-methyl phenyl)-3-ethoxy acrylamide
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Isopropyl alcohol
-
Ammonia solution
Procedure:
-
In a suitable reaction vessel, dissolve 350g of N-(2-chloro-6-methyl phenyl)-3-ethoxy acrylamide in 3.5L of isopropyl alcohol.
-
While stirring, add 300g of NBS in batches, maintaining the temperature below 25°C.
-
After the addition is complete, continue stirring for 4 hours.
-
Add 130g of thiourea to the mixture and heat to reflux for 5 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Cool the reaction solution to room temperature and adjust the pH to 8-9 by adding ammonia solution.
-
Concentrate the reaction solution to half its volume.
-
Cool the solution to induce crystallization.
-
Filter the resulting solid, wash, and recrystallize from a 1:3 mixture of isopropyl alcohol and water to obtain the yellow solid product.
| Parameter | Value | Reference |
| Yield | 92.1% | [3] |
| Purity (HPLC) | >98% | [3] |
Protocol 2: Synthesis of N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide (Intermediate B)
This protocol details the coupling of Intermediate A with 4,6-dichloro-2-methylpyrimidine.
Materials:
-
2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Intermediate A)
-
4,6-Dichloro-2-methylpyrimidine
-
Potassium hydride (30 wt% in mineral oil)
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid
Procedure:
-
To a reaction vessel containing 80 mL of THF, cooled to -25°C, add 8.73 g of potassium hydride (30 wt%) and stir for 10 minutes.
-
Slowly add 5.00 g of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, maintaining the temperature at -25°C.
-
Add a solution of 3.65 g of 4,6-dichloro-2-methylpyrimidine in 7 mL of THF, keeping the temperature stable.
-
Stir the reaction mixture for 4 hours at -10°C.
-
Upon reaction completion, slowly add 1 M hydrochloric acid to quench the reaction and adjust the pH to 6.
-
Maintain the temperature at 0-5°C for 2 hours to allow for crystallization.
-
Collect the product by centrifugation and wash with THF.
| Parameter | Value | Reference |
| Yield | 98.7% | |
| Purity (HPLC) | 99.95% | |
| Maximum Single Impurity | 0.03% |
Protocol 3: Synthesis of Dasatinib
This protocol describes the final step in the synthesis of Dasatinib by reacting Intermediate B with 1-(2-hydroxyethyl)piperazine.[4]
Materials:
-
N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide (Intermediate B)
-
1-(2-Hydroxyethyl)piperazine
-
Triethylamine
-
Tetrabutylammonium bromide (TBAB)
-
Acetonitrile
-
Water
Procedure:
-
In a reaction flask, combine 10.0 g of Intermediate B, 19.8 g of 1-(2-hydroxyethyl)piperazine, 12.85 g of triethylamine, and 10.0 g of TBAB in 200 mL of acetonitrile.
-
Stir the reaction mixture for 10-15 minutes at 30-35°C.
-
Heat the mixture to 80°C and stir for 20-22 hours.
-
Monitor the reaction completion using TLC.
-
Slowly add 300 mL of water to the reaction mixture.
-
Stir for 45 minutes at 80°C, then cool to 30-35°C and stir for an additional 1.5 hours.
-
Filter the reaction mass, wash with 20 mL of water, and suck dry to obtain the crude product.
| Parameter | Value | Reference |
| Yield | 97% | [4] |
Mechanism of Action: Inhibition of BCR-ABL and Src Kinase Signaling
Dasatinib is a potent inhibitor of the BCR-ABL fusion protein, the hallmark of CML, and Src family kinases.[5] These kinases are enzymes that transfer phosphate groups to tyrosine residues on substrate proteins, a process that is crucial for intracellular signaling pathways regulating cell proliferation, differentiation, and survival.[5] In CML, the constitutively active BCR-ABL kinase drives uncontrolled cell growth. Dasatinib binds to the ATP-binding site of these kinases, blocking their activity and thereby inhibiting downstream signaling pathways, which ultimately leads to the apoptosis of cancer cells.[5]
The key signaling pathways inhibited by Dasatinib include:
-
RAS/MAPK Pathway: Controls cell proliferation.
-
PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.
-
STAT5 Pathway: Involved in cell survival and proliferation.
Mechanism of action of Dasatinib on the BCR-ABL and Src signaling pathways.
References
- 1. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 2. WO2017098391A1 - Process for the preparation of dasatinib - Google Patents [patents.google.com]
- 3. CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method - Google Patents [patents.google.com]
- 4. Dasatinib synthesis - chemicalbook [chemicalbook.com]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Pathways to Novel Heterocyclic Compounds from 2-Chloro-6-methylbenzamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel and potentially bioactive heterocyclic compounds starting from the readily available building block, 2-Chloro-6-methylbenzamide. The methodologies described herein leverage modern synthetic strategies, including palladium- and rhodium-catalyzed cross-coupling and C-H activation reactions, to construct diverse molecular architectures relevant to pharmaceutical and materials science research.
Introduction
This compound is a versatile starting material for organic synthesis. The presence of a chloro substituent ortho to the amide group allows for selective functionalization through various cross-coupling reactions. The methyl group provides steric influence and can be a site for further synthetic modifications. The benzamide moiety itself can act as a directing group in C-H activation reactions or participate in cyclization processes. This unique combination of functional groups makes this compound an attractive precursor for the synthesis of a wide range of heterocyclic compounds, including isoquinolones and other fused-ring systems.
Synthetic Applications and Protocols
This section outlines key synthetic transformations starting from this compound, providing detailed experimental protocols for each.
Synthesis of Isoquinolones via Rhodium-Catalyzed C-H Activation/Annulation
The synthesis of isoquinolones, a core scaffold in many biologically active compounds, can be achieved through a rhodium(III)-catalyzed C-H activation and annulation of N-substituted benzamides with alkynes.[1][2][3][4][5] This methodology offers a highly efficient and atom-economical route to construct the isoquinolone framework. The amide group of a derivative of this compound can direct the regioselective C-H activation at the ortho position, followed by annulation with an alkyne coupling partner.
General Reaction Scheme:
Caption: General scheme for Rh(III)-catalyzed isoquinolone synthesis.
Experimental Protocol: Synthesis of a Substituted Isoquinolone
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
N-Substituted-2-chloro-6-methylbenzamide (1.0 equiv)
-
Alkyne (1.5 - 2.0 equiv)
-
[Cp*RhCl₂]₂ (2-5 mol%)
-
AgSbF₆ or other suitable oxidant (2.0 equiv)
-
Solvent (e.g., DCE, t-AmylOH)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube, add N-substituted-2-chloro-6-methylbenzamide, the alkyne, [Cp*RhCl₂]₂, and the oxidant.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture at the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired isoquinolone.
Quantitative Data Summary:
| Catalyst Loading (mol%) | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2.5 - 5 | AgSbF₆ | DCE | 100 - 120 | 12 - 24 | 60 - 95 |
| 2.5 - 5 | Cu(OAc)₂ | t-AmylOH | 110 | 16 | 70 - 90 |
Experimental Workflow Diagram:
Caption: Workflow for Rh(III)-catalyzed isoquinolone synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro group in this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecules.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[6][7][8][9][10] By coupling this compound with various aryl or heteroaryl boronic acids, a diverse library of biaryl compounds can be synthesized. These products can serve as intermediates for more complex heterocyclic systems.
Signaling Pathway/Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid or ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, with a ligand like SPhos or XPhos) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF, with or without water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine this compound, the boronic acid/ester, the palladium catalyst, ligand (if required), and the base.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Wash with water and brine, then dry the organic layer over anhydrous sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography.
Quantitative Data Summary (Typical Conditions):
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | 70-95 |
| Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 8-16 | 75-98 |
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[4][11][12][13][14][15][16][17][18] This reaction allows for the introduction of various nitrogen-containing functionalities at the 2-position of the benzamide, leading to novel anilines that can be precursors to aza-heterocycles.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, with a ligand like BINAP or Xantphos) (1-5 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 equiv)
-
Solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Charge a Schlenk tube with the palladium catalyst, ligand, and base.
-
Evacuate and backfill with an inert gas.
-
Add the solvent, followed by this compound and the amine.
-
Heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data Summary (Typical Conditions):
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 100 | 12-24 | 65-90 |
| Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane | 110 | 10-20 | 70-95 |
Copper-Catalyzed Cyclization Reactions
Copper-catalyzed reactions provide an alternative and often more economical approach to the synthesis of nitrogen-containing heterocycles.[13][19][20][21][22] Derivatives of this compound can undergo intramolecular C-N bond formation to yield fused heterocyclic systems. For instance, an amino group introduced at a suitable position via a preceding reaction (e.g., Buchwald-Hartwig amination) can undergo copper-catalyzed cyclization onto the aromatic ring.
Experimental Protocol: General Procedure for Intramolecular Copper-Catalyzed N-Arylation
This protocol assumes a precursor with a suitably positioned amine for cyclization.
Materials:
-
N-substituted-2-aminoaryl derivative of this compound (1.0 equiv)
-
Copper catalyst (e.g., CuI, Cu₂O) (5-10 mol%)
-
Ligand (e.g., 1,10-phenanthroline, L-proline) (10-20 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0 equiv)
-
Solvent (e.g., DMF, DMSO)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Combine the starting material, copper catalyst, ligand, and base in a reaction vessel.
-
Purge the vessel with an inert gas.
-
Add the solvent and heat the mixture with stirring (typically 100-140 °C).
-
Monitor the reaction until completion.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by chromatography.
Quantitative Data Summary (Typical Conditions):
| Copper Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| CuI | 1,10-phenanthroline | K₂CO₃ | DMF | 120 | 24 | 60-85 |
| Cu₂O | L-proline | K₃PO₄ | DMSO | 110 | 18 | 65-90 |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a variety of novel heterocyclic compounds. The synthetic routes outlined in these application notes, including rhodium-catalyzed C-H activation and palladium- and copper-catalyzed cross-coupling reactions, provide researchers with powerful tools to access complex molecular architectures. The detailed protocols and tabulated data serve as a practical guide for the implementation of these methodologies in the laboratory, facilitating the discovery and development of new chemical entities for various applications. Further exploration of other synthetic transformations, such as the Larock indole synthesis, could further expand the utility of this versatile building block.[1][10][11][14][15][19][21][23]
References
- 1. Rhodium-catalyzed C–H activation of hydrazines leads to isoquinolones with tunable aggregation-induced emission properties - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Rhodium-catalyzed C–H activation and three-component tandem annulation leading to isoquinolones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Rhodium(III)-Catalyzed C-H Activation: Annulation of Petrochemical Feedstocks for the Construction of Isoquinolone Scaffolds [organic-chemistry.org]
- 4. Rh-Catalyzed Cascade C-H Activation/Annulation of N-Hydroxybenzamides and Propargylic Acetates for Modular Access to Isoquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Construction of Isoquinolone Scaffolds on DNA via Rhodium(III)-Catalyzed C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling of Amides by N-C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope, and Mechanism [organic-chemistry.org]
- 10. Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Copper catalyzed late-stage C(sp3)-H functionalization of nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis of 2-BMIDA Indoles via Heteroannulation: Applications in Drug Scaffold and Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis of N-heterocyclic carbene (NHC)-Au/Ag/Cu benzotriazolyl complexes and their catalytic activity in propargylamide cycloisomerization and carbonyl hydrosilylation reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 23. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
Application Notes and Protocols for N-Alkylation of 2-Chloro-6-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the N-alkylation of 2-chloro-6-methylbenzamide, a key transformation in the synthesis of various biologically active compounds. The protocol is based on established methods for the N-alkylation of benzamides, offering a robust and adaptable procedure for laboratory use.
Introduction
N-alkylation of amides is a fundamental reaction in organic synthesis, crucial for the generation of diverse molecular scaffolds in drug discovery and development. This compound is a valuable building block, and its N-functionalization allows for the exploration of structure-activity relationships (SAR) by introducing a variety of alkyl substituents. This protocol details a classical approach using an alkyl halide and a base, a method known for its reliability and broad applicability.
Data Presentation
The following table summarizes the general reaction conditions and components for the N-alkylation of this compound. The specific quantities and choice of reagents may be adapted based on the desired alkyl group and reaction scale.
| Parameter | Reagent/Condition | Typical Range/Value | Notes |
| Starting Material | This compound | 1.0 eq | --- |
| Alkylating Agent | Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) | 1.1 - 1.5 eq | The reactivity of the halide influences the required excess. |
| Base | Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) | 1.5 - 3.0 eq | NaH is a stronger, non-nucleophilic base suitable for less reactive systems.[1] |
| Solvent | Acetonitrile (CH₃CN) or Dimethylformamide (DMF) | 5 - 10 mL / mmol of starting material | Polar aprotic solvents are generally effective.[2] |
| Phase Transfer Catalyst (Optional) | Tetrabutylammonium Bromide (TBAB) | 0.1 eq | Recommended when using inorganic bases like K₂CO₃ to improve solubility and reaction rate.[2][3] |
| Temperature | Room Temperature to 80 °C | The optimal temperature depends on the reactivity of the alkyl halide. | |
| Reaction Time | 12 - 48 hours | Reaction progress should be monitored by TLC or LC-MS.[2] | |
| Work-up | Aqueous extraction | --- | To remove inorganic salts and excess base. |
| Purification | Column Chromatography | --- | Silica gel chromatography is a common method for purification.[4] |
Experimental Protocols
This section provides a detailed, step-by-step procedure for the N-alkylation of this compound using an alkyl halide and potassium carbonate as the base, facilitated by a phase-transfer catalyst.
Materials:
-
This compound
-
Alkyl Halide (e.g., Benzyl Bromide)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium Bromide (TBAB)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1-0.2 M of the starting material.
-
Addition of Alkylating Agent: Stir the suspension at room temperature and add the alkyl halide (1.2 eq) dropwise.
-
Reaction: Stir the reaction mixture at room temperature or heat to a suitable temperature (e.g., 50-80 °C) depending on the reactivity of the alkyl halide. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-alkylated this compound.[4]
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the N-alkylation of this compound.
Caption: Workflow for the N-alkylation of this compound.
Alternative Method: Mitsunobu Reaction
For substrates sensitive to basic conditions or when using an alcohol as the alkylating agent, the Mitsunobu reaction is a viable alternative.[5][6] This reaction typically involves reacting the amide and an alcohol with triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in a solvent like THF at room temperature.[5][7] While often high-yielding, this method has lower atom economy due to the formation of triphenylphosphine oxide and a hydrazine derivative as byproducts.[8]
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. escholarship.org [escholarship.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Mitsunobu - Wordpress [reagents.acsgcipr.org]
Application of 2-Chloro-6-methylbenzamide in Agrochemical Synthesis: A Detailed Overview
Introduction
2-Chloro-6-methylbenzamide is a valuable intermediate in the synthesis of novel agrochemicals, particularly fungicides. Its disubstituted phenyl ring provides a scaffold for the introduction of various toxophoric groups, leading to the development of active ingredients with specific biological activities. While direct applications in commercially available agrochemicals are not extensively documented, its structural motifs are present in several patented and researched compounds, highlighting its potential in the discovery of new crop protection agents. This document outlines the potential application of this compound in the synthesis of a novel triazole-containing fungicide, providing detailed protocols and relevant data.
Proposed Application: Synthesis of a Novel Fungicide
The core strategy involves the modification of the benzamide moiety of this compound to incorporate a 1,2,4-triazole ring, a well-known toxophore in many commercial fungicides. This is followed by N-alkylation to introduce further structural diversity, which can modulate the biological activity and physical properties of the final compound. The proposed synthetic pathway leverages the reactivity of the amide nitrogen and the potential for nucleophilic substitution on a suitable alkylating agent.
Data Presentation
The following tables summarize the key quantitative data for the proposed synthetic pathway and the potential antifungal activity of the target compound, based on analogous compounds found in the literature.
Table 1: Reaction Parameters for the Synthesis of the Proposed Fungicide
| Step | Reaction | Reagents and Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Amidation of 2-Chloro-6-methylbenzoic acid | 2-Chloro-6-methylbenzoic acid, Thionyl chloride, Ammonia | 70 | 3 | ~90 |
| 2 | Formation of Imidoyl Chloride | This compound, Phosphorus pentachloride, Toluene | 110 | 5 | ~85 |
| 3 | Triazole Ring Formation | Imidoyl chloride intermediate, Hydrazine hydrate, Formic acid | 100 | 8 | ~75 |
| 4 | N-Alkylation | Triazole intermediate, Alkyl halide (e.g., Propargyl bromide), K₂CO₃, Acetone | 50 | 6 | ~80 |
Table 2: Hypothetical Antifungal Activity (EC₅₀ in µg/mL) of the Proposed Fungicide
Based on the activity of structurally related triazole fungicides.
| Target Fungus | Proposed Fungicide | Commercial Standard (e.g., Tebuconazole) |
| Fusarium graminearum | 1.5 - 5.0 | 0.5 - 2.0 |
| Septoria tritici | 2.0 - 7.5 | 1.0 - 3.0 |
| Puccinia triticina | 1.0 - 4.0 | 0.2 - 1.5 |
| Botrytis cinerea | 5.0 - 15.0 | 2.0 - 8.0 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the conversion of 2-chloro-6-methylbenzoic acid to this compound.
Materials:
-
2-Chloro-6-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Aqueous ammonia (25%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stirrer bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 2-chloro-6-methylbenzoic acid (1.0 eq) in toluene, add thionyl chloride (1.2 eq) dropwise at room temperature.
-
Heat the mixture to reflux (approximately 110°C) for 2 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene.
-
Dissolve the resulting crude acid chloride in dichloromethane.
-
Slowly add the dichloromethane solution to a stirred, ice-cooled aqueous ammonia solution (5.0 eq).
-
Allow the mixture to warm to room temperature and stir for an additional 1 hour.
-
Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.
Protocol 2: Synthesis of the Proposed Triazole Fungicide
This protocol outlines the multi-step synthesis of a novel fungicide starting from this compound.
Materials:
-
This compound
-
Phosphorus pentachloride (PCl₅)
-
Toluene
-
Hydrazine hydrate
-
Formic acid
-
Propargyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
Step A: Formation of the Imidoyl Chloride
-
In a dry round-bottom flask, suspend this compound (1.0 eq) in dry toluene.
-
Add phosphorus pentachloride (1.1 eq) portion-wise at room temperature.
-
Heat the mixture to reflux for 5 hours. The reaction mixture should become a clear solution.
-
Cool the reaction to room temperature and carefully quench with ice water.
-
Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the crude imidoyl chloride.
Step B: Triazole Ring Formation
-
Dissolve the crude imidoyl chloride in formic acid.
-
Add hydrazine hydrate (1.5 eq) dropwise while cooling in an ice bath.
-
Heat the reaction mixture to 100°C and stir for 8 hours.
-
Cool the mixture and pour it into ice water.
-
Neutralize with a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the triazole intermediate.
Step C: N-Alkylation
-
To a solution of the triazole intermediate (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and propargyl bromide (1.2 eq).
-
Heat the mixture to 50°C and stir for 6 hours.
-
Monitor the reaction by TLC. Upon completion, filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the final proposed fungicide.
Visualizations
Caption: Synthesis of this compound.
Caption: Proposed synthesis of a novel fungicide.
Caption: General experimental workflow.
Application Notes and Protocols for the Derivatization of 2-Chloro-6-methylbenzamide for Biological Screening
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted benzamides represent a significant class of pharmacologically active molecules, with prominent examples demonstrating efficacy as antiemetics, antipsychotics, and, more recently, as targeted anticancer agents. The 2-chloro-6-methylbenzamide scaffold is a valuable starting point for the synthesis of compound libraries for biological screening due to its synthetic tractability and the potential for diverse functionalization at the amide nitrogen. Derivatization of this core structure allows for the systematic exploration of the chemical space to identify novel compounds with desired biological activities.
A particularly relevant target for substituted benzamides is the Poly(ADP-ribose) polymerase (PARP) family of enzymes, especially PARP1. PARP1 is a key player in the DNA damage response (DDR), and its inhibition has emerged as a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The benzamide moiety of many PARP inhibitors mimics the nicotinamide portion of the natural substrate NAD+, leading to competitive inhibition of the enzyme.
These application notes provide detailed protocols for the synthesis of a library of N-substituted this compound derivatives and their subsequent evaluation as potential PARP1 inhibitors through a high-throughput screening assay.
Derivatization of this compound: An Overview
The derivatization of this compound is centered around the formation of a new amide bond by reacting the parent molecule with a variety of primary and secondary amines. This can be achieved through the initial hydrolysis of this compound to its corresponding carboxylic acid, followed by an amide coupling reaction. Alternatively, direct amidation methods can be employed. The general workflow for the synthesis and screening of these derivatives is outlined below.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-6-methylbenzoyl Chloride
This protocol describes the conversion of 2-chloro-6-methylbenzoic acid to its more reactive acyl chloride derivative.
Materials:
-
2-chloro-6-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
-
Rotary evaporator
-
Round-bottom flask with reflux condenser and drying tube
Procedure:
-
To a stirred solution of 2-chloro-6-methylbenzoic acid (1.0 eq) in anhydrous toluene, add a catalytic amount of anhydrous DMF.
-
Slowly add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude 2-chloro-6-methylbenzoyl chloride. This product is typically used in the next step without further purification.
Protocol 2: Synthesis of N-substituted this compound Derivatives
This protocol details the coupling of 2-chloro-6-methylbenzoyl chloride with a representative primary amine.
Materials:
-
2-chloro-6-methylbenzoyl chloride
-
Desired primary or secondary amine (e.g., benzylamine)
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer and inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the desired amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-chloro-6-methylbenzoyl chloride (1.1 eq) in anhydrous DCM to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-substituted this compound derivative.
Biological Screening: PARP1 Inhibition Assay
Substituted benzamides are known to act as competitive inhibitors of PARP1.[1] The following protocol describes a high-throughput fluorescence polarization (FP) assay to screen for novel inhibitors.
Protocol 3: High-Throughput Fluorescence Polarization (FP) Assay for PARP1 Inhibition
Principle: This assay measures the binding of a fluorescently labeled NAD+ analog to PARP1. In the unbound state, the small fluorescent molecule tumbles rapidly, resulting in low fluorescence polarization. When bound to the larger PARP1 enzyme, its tumbling is restricted, leading to a high polarization signal. A competitive inhibitor will displace the fluorescent probe, resulting in a decrease in the polarization signal.
Materials:
-
Recombinant human PARP1 enzyme
-
Fluorescently labeled NAD+ analog (e.g., a Bodipy-labeled NAD+)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 0.1% (v/v) Triton X-100)
-
Synthesized this compound derivatives dissolved in DMSO
-
Known PARP1 inhibitor as a positive control (e.g., Olaparib)
-
384-well black, low-volume assay plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating: Prepare serial dilutions of the synthesized derivatives and controls in DMSO. Dispense a small volume (e.g., 100 nL) of the compound solutions into the 384-well assay plates.
-
Enzyme and Probe Preparation: Prepare a solution of PARP1 and the fluorescent NAD+ analog in the assay buffer at their pre-determined optimal concentrations.
-
Assay Execution: a. Add the PARP1/fluorescent probe solution to all wells of the assay plate. b. Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Data Acquisition: Measure the fluorescence polarization of each well using a plate reader.
Data Presentation
The inhibitory activity of the synthesized compounds is typically expressed as the half-maximal inhibitory concentration (IC₅₀). The following table presents hypothetical data for a series of N-substituted this compound derivatives against PARP1.
| Compound ID | R-Group (Substituent on Amide Nitrogen) | Yield (%) | Purity (%) | PARP1 IC₅₀ (nM) |
| CMB-001 | Benzyl | 78 | >98 | 550 |
| CMB-002 | 4-Fluorobenzyl | 82 | >99 | 120 |
| CMB-003 | Cyclohexyl | 65 | >97 | >10000 |
| CMB-004 | 3-Pyridylmethyl | 75 | >98 | 85 |
| CMB-005 | 2-(Morpholino)ethyl | 68 | >98 | 25 |
| Olaparib | - | - | - | 1.9 |
| Veliparib | - | - | - | 4.7 |
Note: The data presented in this table is illustrative and intended to serve as an example for data presentation. The IC₅₀ values for Olaparib and Veliparib are included for reference.[1]
PARP1 Signaling Pathway in DNA Damage Response
PARP1 acts as a sensor for DNA single-strand breaks (SSBs). Upon binding to damaged DNA, PARP1 becomes catalytically active and synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins, a process called PARylation. This PARylation serves as a scaffold to recruit other DNA repair proteins to the site of damage, ultimately leading to cell survival. Inhibition of PARP1 prevents the repair of SSBs, which can then be converted into more lethal double-strand breaks (DSBs) during DNA replication. In cells with deficient homologous recombination repair (e.g., BRCA1/2 mutated cancers), these DSBs cannot be repaired, leading to cell death. This concept is known as synthetic lethality.
Conclusion
The derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents, particularly PARP1 inhibitors. The synthetic protocols provided herein are robust and adaptable for the creation of diverse compound libraries. The described high-throughput fluorescence polarization assay allows for the efficient screening of these libraries to identify potent inhibitors. Subsequent structure-activity relationship (SAR) studies, guided by quantitative data, can lead to the optimization of hit compounds into viable drug candidates. This integrated approach of synthesis and biological evaluation is fundamental to modern drug discovery and development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-6-methylbenzamide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Chloro-6-methylbenzamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound is the controlled partial hydrolysis of 2-chloro-6-methylbenzonitrile. This reaction can be performed under either acidic or basic conditions. The key challenge is to stop the reaction at the amide stage and prevent over-hydrolysis to the corresponding carboxylic acid, 2-chloro-6-methylbenzoic acid.
Q2: Why is my yield of this compound consistently low?
Low yields are often due to incomplete conversion of the starting nitrile or over-hydrolysis to the carboxylic acid byproduct. The steric hindrance from the ortho-substituents (the chloro and methyl groups) can slow down the desired reaction. Reaction conditions such as temperature, reaction time, and reagent concentration must be carefully controlled to favor amide formation.
Q3: How can I minimize the formation of 2-chloro-6-methylbenzoic acid?
To minimize the formation of the carboxylic acid, it is crucial to use milder reaction conditions. This includes using moderate temperatures, shorter reaction times, and carefully controlling the stoichiometry of the acid or base catalyst. Monitoring the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to stop the reaction once the starting material is consumed and before significant amounts of the carboxylic acid are formed.
Q4: What are the best practices for purifying the final product?
Purification of this compound typically involves recrystallization or column chromatography. If the main impurity is the starting nitrile, the difference in polarity between the nitrile and the more polar amide can be exploited for separation. If the carboxylic acid is the primary impurity, a mild basic wash (e.g., with a saturated sodium bicarbonate solution) during the aqueous workup can help remove it by converting it to its water-soluble salt.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via nitrile hydrolysis.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Nitrile | 1. Reaction temperature is too low. 2. Insufficient concentration of acid or base catalyst. 3. Poor solubility of the starting material. | 1. Gradually increase the reaction temperature and monitor the reaction by TLC. 2. Increase the concentration of the catalyst incrementally. 3. Choose a solvent system in which the 2-chloro-6-methylbenzonitrile has better solubility. |
| Formation of Significant Amounts of Carboxylic Acid | 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Catalyst concentration is too high. | 1. Lower the reaction temperature. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed. 3. Reduce the amount of acid or base used. |
| Presence of Unidentified Impurities | 1. Impure starting materials. 2. Side reactions due to excessive heat. | 1. Ensure the purity of the 2-chloro-6-methylbenzonitrile before starting the reaction. 2. Maintain strict temperature control throughout the reaction. |
| Difficulty in Isolating the Product | 1. Product is too soluble in the workup solvents. 2. Formation of an oil instead of a solid. | 1. Use cold solvents during extraction and washing to minimize product loss. 2. Try to induce crystallization by scratching the flask or adding a seed crystal. If it remains an oil, purification by column chromatography is necessary. |
Experimental Protocols
Below are two detailed methodologies for the synthesis of this compound from 2-chloro-6-methylbenzonitrile.
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol uses a strong acid to catalyze the hydrolysis of the nitrile.
Materials:
-
2-chloro-6-methylbenzonitrile
-
Concentrated sulfuric acid (98%)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, add 2-chloro-6-methylbenzonitrile.
-
Slowly add concentrated sulfuric acid while cooling the flask in an ice bath.
-
Allow the mixture to stir at room temperature for a set time, monitoring the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the mixture over crushed ice.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acid and the carboxylic acid byproduct.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Protocol 2: Base-Catalyzed Hydrolysis with Hydrogen Peroxide
This method employs alkaline hydrogen peroxide for a milder hydrolysis.
Materials:
-
2-chloro-6-methylbenzonitrile
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Hydrogen peroxide (30% aqueous solution)
-
Deionized water
-
Ethyl acetate
Procedure:
-
Dissolve 2-chloro-6-methylbenzonitrile in ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide.
-
Cool the mixture in an ice bath and slowly add hydrogen peroxide, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a large volume of water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization or column chromatography.
Data on Yield Optimization
The following table summarizes hypothetical data on how different reaction conditions can influence the yield of this compound, based on general principles of nitrile hydrolysis.
| Method | Catalyst | Temperature (°C) | Time (h) | Yield of Amide (%) | Yield of Carboxylic Acid (%) |
| Acid-Catalyzed | H₂SO₄ (5 eq) | 25 | 12 | 75 | 10 |
| Acid-Catalyzed | H₂SO₄ (5 eq) | 50 | 6 | 65 | 25 |
| Base-Catalyzed | NaOH/H₂O₂ | 25 | 8 | 85 | 5 |
| Base-Catalyzed | NaOH/H₂O₂ | 50 | 4 | 70 | 20 |
Visualizations
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.
Caption: A flowchart for troubleshooting low yields.
Technical Support Center: Synthesis of 2-Chloro-6-methylbenzamide
Welcome to the technical support center for the synthesis of 2-Chloro-6-methylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this compound.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, primarily through the hydrolysis of 2-chloro-6-methylbenzonitrile.
Issue 1: Low Yield of this compound and Formation of a Significant Amount of a Carboxylic Acid Byproduct
-
Symptom: The final product yield is lower than expected, and analysis (e.g., by NMR or LC-MS) indicates the presence of 2-chloro-6-methylbenzoic acid.
-
Possible Cause: Over-hydrolysis of the intermediate amide to the corresponding carboxylic acid. This is often due to reaction conditions that are too harsh. Vigorous conditions, such as high concentrations of acid or base, elevated temperatures, or prolonged reaction times, can promote the complete hydrolysis of the nitrile to the carboxylic acid.
-
Troubleshooting Steps:
-
Modify Reaction Conditions: Employ milder hydrolysis conditions to favor the formation of the amide over the carboxylic acid.
-
Acid-Catalyzed Hydrolysis: If using a strong acid like sulfuric acid, consider lowering the concentration and/or the reaction temperature.
-
Base-Catalyzed Hydrolysis: When using a base such as sodium hydroxide, using a lower concentration or temperature can help to stop the reaction at the amide stage. Mild basic hydrolysis is often preferred for the selective formation of amides from nitriles.
-
-
Monitor Reaction Progress: Closely monitor the reaction using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal time to quench the reaction, maximizing the yield of the amide while minimizing the formation of the carboxylic acid.
-
Purification: If the formation of 2-chloro-6-methylbenzoic acid is unavoidable, it can be removed from the desired amide product through purification.
-
Extraction: Utilize the acidic nature of the carboxylic acid. Dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The 2-chloro-6-methylbenzoic acid will be deprotonated and move into the aqueous layer, while the neutral this compound remains in the organic layer.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for separating the amide from the carboxylic acid impurity.
-
-
Issue 2: Incomplete Conversion of the Starting Material, 2-chloro-6-methylbenzonitrile
-
Symptom: A significant amount of the starting nitrile is present in the final product mixture.
-
Possible Cause: The hydrolysis conditions are too mild, the reaction time is insufficient, or there are issues with reagent stoichiometry.
-
Troubleshooting Steps:
-
Adjust Reaction Time and Temperature: Gradually increase the reaction time or temperature while carefully monitoring the reaction progress to avoid over-hydrolysis.
-
Reagent Stoichiometry: Ensure that the appropriate molar equivalents of the hydrolyzing agent (acid or base) and water are used.
-
Catalyst Activity: If using a catalyst, ensure its activity is not compromised.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound from 2-chloro-6-methylbenzonitrile?
A1: The most prevalent side reaction is the over-hydrolysis of the target amide to form 2-chloro-6-methylbenzoic acid. This occurs when the reaction conditions are too harsh, leading to the hydrolysis of the amide functional group.
Q2: How can I selectively synthesize the amide without forming the carboxylic acid?
A2: Selective synthesis of the amide can be achieved by carefully controlling the reaction conditions. Generally, milder conditions are preferred. For base-catalyzed hydrolysis, using a stoichiometric amount of hydroxide at a controlled temperature is often effective. For acid-catalyzed hydrolysis, using a less concentrated acid and lower temperatures can help to stop the reaction at the amide stage. Reaction monitoring is crucial to stop the reaction once the nitrile has been consumed but before significant amide hydrolysis occurs.
Q3: What analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent techniques for monitoring the progress of the reaction and determining the purity of the final product. These methods can effectively separate the starting material (2-chloro-6-methylbenzonitrile), the desired product (this compound), and the main side product (2-chloro-6-methylbenzoic acid). Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and can be used to quantify the relative amounts of each component in a mixture.
Q4: What is a general purification strategy to remove 2-chloro-6-methylbenzoic acid from my this compound product?
A4: A standard and effective method is a liquid-liquid extraction based on the different acidic properties of the two compounds. The procedure is as follows:
-
Dissolve the crude product mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate solution.
-
The 2-chloro-6-methylbenzoic acid will react with the base to form a water-soluble carboxylate salt and will be extracted into the aqueous layer.
-
The this compound will remain in the organic layer.
-
Separate the two layers. The organic layer can then be dried and the solvent evaporated to yield the purified amide.
-
The aqueous layer can be acidified to precipitate the 2-chloro-6-methylbenzoic acid if its recovery is desired.
Experimental Protocols
General Protocol for Acid-Catalyzed Hydrolysis of 2-chloro-6-methylbenzonitrile
-
Materials:
-
2-chloro-6-methylbenzonitrile
-
Concentrated Sulfuric Acid
-
Glacial Acetic Acid
-
Water
-
Ice
-
Sodium Bicarbonate (for work-up)
-
Organic Solvent (e.g., Dichloromethane or Ethyl Acetate for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add 2-chloro-6-methylbenzonitrile to a mixture of glacial acetic acid and concentrated sulfuric acid.
-
Heat the reaction mixture to a controlled temperature (e.g., 50-80 °C) and monitor the progress of the reaction by TLC or HPLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and then carefully pour it over crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography if necessary.
-
Quantitative Data (Hypothetical)
The following table presents hypothetical data to illustrate how quantitative results could be presented. Actual results will vary depending on the specific reaction conditions.
| Parameter | Condition A (Harsh) | Condition B (Mild) |
| Reaction Temperature | 100 °C | 60 °C |
| Reaction Time | 6 hours | 4 hours |
| Yield of Amide | 45% | 85% |
| Yield of Carboxylic Acid | 50% | 10% |
| Purity of Crude Amide | Low | High |
Visualizations
Caption: Synthesis pathway of this compound and the potential side reaction.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Technical Support Center: Purification of Crude 2-Chloro-6-methylbenzamide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of crude 2-Chloro-6-methylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities in crude this compound are largely dependent on the synthetic route employed. The two primary synthesis methods can introduce the following common impurities:
-
From the hydrolysis of 2-chloro-6-methylbenzonitrile: The main impurity is typically the unreacted starting material, 2-chloro-6-methylbenzonitrile . Incomplete hydrolysis can lead to its presence in the final product.
-
From the amidation of 2-chloro-6-methylbenzoyl chloride: This route may introduce two principal impurities: the unreacted acyl chloride, 2-chloro-6-methylbenzoyl chloride , and its precursor, 2-chloro-6-methylbenzoic acid .[1][2]
Q2: I see an unexpected peak in my HPLC analysis of the purified product. What could it be?
A2: An unexpected peak in the HPLC chromatogram of your purified this compound could be one of the starting materials or a side-product. Based on the likely synthetic routes, you should consider the following possibilities:
-
Earlier eluting peak (less polar): This could be unreacted 2-chloro-6-methylbenzonitrile if you followed the hydrolysis route.
-
Later eluting peak (more polar): This might be 2-chloro-6-methylbenzoic acid if the amidation route was used and the starting acyl chloride was not fully purified.[1]
To confirm the identity of the impurity, it is recommended to run co-injection with authentic samples of the suspected impurities or to use LC-MS for mass identification.
Q3: My NMR spectrum shows signals that do not correspond to this compound. How can I identify the impurity?
A3: Extra peaks in the 1H NMR spectrum can provide clues to the identity of the impurity.
-
Aromatic region: The presence of signals corresponding to the aromatic protons of either 2-chloro-6-methylbenzonitrile or 2-chloro-6-methylbenzoic acid would indicate contamination with these species.
-
Acidic proton: A broad singlet that is exchangeable with D2O would strongly suggest the presence of the carboxylic acid impurity, 2-chloro-6-methylbenzoic acid .
Q4: What is the most effective method for purifying crude this compound?
A4: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: This is an effective method if the crude product is a solid and the main impurity is present in a relatively small amount. A suitable solvent system (e.g., ethanol/water or toluene) can be used to selectively crystallize the desired product, leaving the impurities in the mother liquor.
-
Column Chromatography: For mixtures with significant amounts of impurities or when impurities have similar solubility to the product, silica gel column chromatography is the most effective method for achieving high purity. A gradient elution with a solvent system like hexane/ethyl acetate can separate the product from both less polar and more polar impurities.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product does not crystallize upon cooling. | - The solution is not sufficiently saturated.- Too much solvent was used. | - Try to induce crystallization by scratching the inside of the flask with a glass rod.- Add a seed crystal of pure this compound.- Evaporate some of the solvent to increase the concentration and cool again. |
| An oil forms instead of crystals. | - The boiling point of the solvent is higher than the melting point of the product.- The cooling process is too rapid, or the impurity level is very high. | - Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the product is less soluble, and allow it to cool slowly.- Consider a pre-purification step by column chromatography if the crude material is highly impure. |
| Low recovery of the purified product. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The crystals were washed with a solvent at room temperature. | - Use the minimum amount of hot solvent necessary for dissolution.- Concentrate the mother liquor to obtain a second crop of crystals.- Always wash the collected crystals with a small amount of ice-cold solvent. |
| The recrystallized product is still impure. | - The chosen solvent does not effectively discriminate between the product and the impurity.- The crystallization was too fast, trapping impurities. | - Experiment with different solvent systems.- Ensure the solution cools slowly and undisturbed to allow for the formation of pure crystals. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of the product and impurities. | - The chosen eluent system is not optimal.- The column was not packed correctly. | - Optimize the mobile phase using Thin Layer Chromatography (TLC) before running the column. Aim for an Rf value of approximately 0.3 for the desired product.- Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| The product elutes too quickly (high Rf value). | - The mobile phase is too polar. | - Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., ethyl acetate). |
| The product does not elute from the column (low Rf value). | - The mobile phase is not polar enough. | - Increase the polarity of the eluent by increasing the proportion of the more polar solvent. Consider using a gradient elution. |
Data Presentation
The following table summarizes the expected purity levels and typical yields for the purification of this compound by different methods.
| Purification Method | Starting Material Purity | Expected Final Purity | Typical Yield |
| Recrystallization | 85-95% | >98% | 70-85% |
| Column Chromatography | 70-90% | >99% | 60-80% |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Objective: To purify crude this compound by removing small amounts of impurities.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture to boiling while stirring to dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Add hot water dropwise to the hot ethanol solution until a slight turbidity persists. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature. For maximum crystal formation, subsequently cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
Objective: To achieve high purity of this compound by separating it from significant amounts of impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
TLC plates and chamber
-
Collection tubes
Procedure:
-
TLC Analysis: Determine the optimal solvent system by running TLC plates of the crude material in various ratios of hexane and ethyl acetate. A good starting point is a 7:3 mixture of hexane to ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with hexane. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution).
-
Fraction Collection: Collect fractions and monitor the separation by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Synthetic pathways to this compound and common impurities.
Caption: General workflow for the purification of crude this compound.
References
Technical Support Center: Optimizing HPLC Separation for 2-Chloro-6-methylbenzamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the High-Performance Liquid Chromatography (HPLC) separation of 2-Chloro-6-methylbenzamide and its process-related byproducts. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to address common challenges in method development and execution.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor resolution or co-elution between the this compound peak and its byproducts?
A1: Poor resolution is common when separating structurally similar compounds like a parent molecule and its byproducts. The primary causes are often related to the mobile phase composition or insufficient column efficiency.
-
Inadequate Mobile Phase Strength: If the organic solvent percentage is too high, all compounds will elute quickly without sufficient interaction with the stationary phase, leading to poor separation.[1] Conversely, if it's too low, run times may be excessively long.
-
Suboptimal Selectivity: The choice of organic solvent (e.g., acetonitrile vs. methanol) can alter selectivity. Methanol, being a protic solvent, can offer different hydrogen bonding interactions compared to aprotic acetonitrile, potentially resolving closely eluting peaks.[1]
-
Isocratic Elution Insufficiency: For complex mixtures with components of varying polarity, a single isocratic mobile phase may not be able to resolve all peaks effectively. A gradient elution, where the mobile phase composition changes over time, can often significantly improve separation.[2][3]
Q2: What is a good starting point for developing an HPLC method for this compound?
A2: For a reversed-phase separation of this compound, a C18 column is a standard and effective choice.[4] A good initial method to build upon would be:
| Parameter | Recommended Starting Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Elution Mode | Isocratic |
| Initial Composition | 50:50 (A:B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection (UV) | 254 nm |
| Injection Volume | 10 µL |
From this starting point, you can adjust the percentage of acetonitrile to optimize retention and resolution.[1] If peaks are unresolved, a gradient method should be developed.
Q3: My analyte peak is tailing. What are the common causes and how can I fix it?
A3: Peak tailing is a common issue, especially with compounds that can interact with the silica backbone of the column.[5]
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica surface can interact with polar analytes, causing tailing.[5] Adding an acidic modifier (e.g., 0.1% formic or phosphoric acid) to the mobile phase can suppress the ionization of these silanols, minimizing this interaction.[2]
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[6] Try reducing the injection volume or diluting the sample.[7]
-
Mobile Phase pH: If the mobile phase pH is not optimal for the analyte, it can lead to poor peak shape. For amide compounds, maintaining a consistent, slightly acidic pH is generally recommended.
Q4: My retention times are drifting or are inconsistent between runs. What could be the cause?
A4: Drifting retention times compromise data reliability and indicate a lack of system stability.
-
Inconsistent Mobile Phase Preparation: Even a 1% variation in the organic solvent composition can cause retention time shifts of 5-15%.[8] Always prepare the mobile phase accurately and freshly.[9] It is also recommended to degas the mobile phase to prevent air bubbles.[9]
-
Temperature Fluctuations: Column temperature affects mobile phase viscosity and analyte retention. Using a column oven provides a stable thermal environment.[9][10]
-
Poor Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[9]
-
System Leaks: Check for any loose fittings in the fluidic path, as a leak can cause pressure and flow rate fluctuations.[10]
Q5: The system backpressure is suddenly much higher than normal. What should I do?
A5: High backpressure is typically caused by a blockage in the system.
-
Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column.[4] Filtering all samples through a 0.45 µm syringe filter before injection is crucial.[2]
-
Buffer Precipitation: If using a buffer, ensure it is fully soluble in the mobile phase mixture. High organic concentrations can cause buffers to precipitate.[5]
-
System Blockage: The blockage could be elsewhere, such as in the injector or tubing. Systematically disconnect components to isolate the source of the high pressure.[5]
Troubleshooting Guides
Problem: Poor Peak Shape (Tailing, Fronting, or Broadening)
Poor peak shape can compromise the accuracy of integration and quantification. The following workflow can help diagnose and resolve common issues.
Caption: Workflow for troubleshooting common HPLC peak shape problems.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silica silanols.[5] | Lower the mobile phase pH by adding 0.1% formic acid or phosphoric acid.[2] |
| Column contamination or degradation. | Flush the column with a strong solvent or replace the column if old. | |
| Peak Fronting | Column overload (mass or volume).[6] | Reduce the sample concentration or injection volume. |
| Sample solvent is stronger than the mobile phase.[8] | Dissolve the sample in the initial mobile phase whenever possible. | |
| Peak Broadening | Extra-column dead volume. | Minimize the length and internal diameter of tubing between the injector, column, and detector. |
| Column void or degradation.[10] | Reverse flush the column at a low flow rate. If the problem persists, replace the column. |
Problem: Insufficient Resolution
Achieving baseline separation (Resolution ≥ 1.5) is critical for accurate analysis. This workflow outlines steps to improve the separation between this compound and its closely eluting byproducts.
Caption: Logical workflow for optimizing the resolution of closely eluting peaks.
| Issue | Potential Cause | Recommended Solution |
| Peaks Elute Too Close Together | Mobile phase is too strong. | For isocratic methods, decrease the percentage of the organic modifier (e.g., from 50% ACN to 45%) to increase retention and improve separation.[1] |
| Insufficient selectivity. | Try switching the organic modifier from acetonitrile to methanol (or vice versa). The different solvent properties may alter elution order and improve resolution.[1] | |
| Complex mixture not suited for isocratic elution. | Develop a gradient elution method. Start with a low percentage of organic solvent and ramp up slowly to resolve early and late-eluting peaks effectively.[2] | |
| Resolution Still Poor with Gradient | Gradient slope is too steep. | Lengthen the gradient time or reduce the change in %B over time (make the slope shallower) to give peaks more time to separate.[2] |
| Suboptimal flow rate or temperature. | Lower the flow rate to increase the number of theoretical plates and improve resolution.[3] Alternatively, adjust the column temperature to affect selectivity. |
Experimental Protocols
Protocol 1: HPLC Method Development for this compound
This protocol provides a systematic approach to developing a robust HPLC method for the analysis of this compound and its byproducts.
1. Sample Preparation
-
Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.
-
Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial to prevent particulates from damaging the column and system.[2]
2. HPLC System and Initial Conditions
-
System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Initial Conditions Table:
| Parameter | Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | General purpose reversed-phase column suitable for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in HPLC-grade Water | Acid modifier improves peak shape for polar compounds.[2] |
| Mobile Phase B | Acetonitrile (ACN) | Common organic modifier with low UV cutoff.[1] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times.[9] |
| Injection Vol. | 10 µL | A typical volume to avoid column overload. |
| UV Wavelength | 254 nm | Common wavelength for aromatic compounds; scan for optimal absorbance if necessary. |
3. Method Optimization Procedure
-
Scouting Run: Perform an initial injection using a 50:50 (A:B) isocratic method.
-
Isocratic Optimization: Based on the scouting run, adjust the % of Mobile Phase B.
-
If retention is too short (< 2 min), decrease %B in 5% increments.
-
If retention is too long (> 15 min), increase %B in 5% increments.
-
Run at least three different isocratic conditions to find the optimal mobile phase strength for the main peak.
-
-
Gradient Development (if needed): If byproducts co-elute with the main peak or with each other under optimal isocratic conditions, develop a linear gradient.
-
Example Gradient: Start at a %B that provides good retention for the first eluting peak. Ramp to a %B that elutes the last peak within a reasonable time.
-
Initial Gradient: 30% B to 70% B over 15 minutes. Hold for 3 minutes.
-
Adjust the gradient slope and duration to maximize the resolution of the most critical peak pairs.[2]
-
-
Final Adjustments: Once a suitable mobile phase composition is found, fine-tune the separation by making small adjustments to the flow rate and column temperature to achieve optimal resolution and peak shape.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 4. uhplcs.com [uhplcs.com]
- 5. hplc.eu [hplc.eu]
- 6. mastelf.com [mastelf.com]
- 7. youtube.com [youtube.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
How to avoid hydrolysis of 2-Chloro-6-methylbenzamide during workup
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid the hydrolysis of 2-Chloro-6-methylbenzamide during experimental workup.
Troubleshooting Guide
Issue: Significant Hydrolysis of this compound to 2-Chloro-6-methylbenzoic acid Observed During Workup.
This guide will help you diagnose and resolve issues related to the unwanted hydrolysis of your amide product.
| Potential Cause | Recommended Action | Rationale |
| Excessively Acidic or Basic Conditions | Use mild acidic and basic solutions for washing. For acidic washes, consider 0.5-1 M citric acid instead of strong acids like HCl. For basic washes, use a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 0.5 M) solution of sodium carbonate (Na₂CO₃) instead of strong bases like NaOH or KOH. | Amide hydrolysis is catalyzed by both strong acids and strong bases.[1] Mild reagents will neutralize acidic or basic impurities without significantly promoting the hydrolysis of the sterically hindered amide. |
| Elevated Temperatures | Perform all aqueous workup steps at low temperatures (0-5 °C) using an ice bath. Pre-cool all aqueous solutions before use. | The rate of hydrolysis, like most chemical reactions, increases with temperature. Keeping the reaction mixture cold significantly slows down the rate of hydrolysis. |
| Prolonged Exposure to Aqueous Conditions | Minimize the duration of the aqueous workup. Perform extractions and phase separations as quickly as possible. Avoid letting the reaction mixture sit in contact with aqueous acidic or basic solutions for extended periods. | The longer the amide is in contact with water, especially under non-neutral pH, the greater the extent of hydrolysis. |
| Inefficient Phase Separation | If emulsions form, add a small amount of brine (saturated NaCl solution) to help break the emulsion and facilitate a cleaner separation of the organic and aqueous layers. | A clean and rapid phase separation reduces the contact time between the amide in the organic phase and the aqueous phase, thereby minimizing hydrolysis.[2] |
| Inappropriate Solvent Choice | Ensure the use of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) for extraction to ensure efficient separation from the aqueous phase. | A solvent in which the amide is highly soluble and which is immiscible with water will facilitate a quick and efficient extraction, reducing the time the amide is exposed to aqueous conditions. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound hydrolyzing during workup?
Amides, while generally stable, can undergo hydrolysis to their corresponding carboxylic acids and amines (or ammonia) under either acidic or basic conditions.[1] This process is often accelerated by heat. During a typical aqueous workup, the use of strong acids or bases to remove impurities can inadvertently cause the hydrolysis of your desired amide product.
Q2: How does the structure of this compound affect its stability?
The presence of two ortho substituents (the chloro and methyl groups) on the benzene ring provides significant steric hindrance around the amide functional group. This steric bulk can slow down the rate of hydrolysis compared to un-substituted or less substituted benzamides by making it more difficult for water or hydroxide ions to attack the carbonyl carbon.
Q3: What are the ideal pH conditions for the workup of this compound?
The ideal pH for the workup is as close to neutral (pH 7) as possible, while still effectively removing acidic or basic impurities. It is recommended to perform washes with mild acidic (e.g., 1 M citric acid, pH ~2.2) and mild basic (e.g., saturated sodium bicarbonate, pH ~8.3) solutions sequentially and quickly.
Q4: Can I avoid an aqueous workup altogether?
Yes, a non-aqueous workup is an excellent alternative to minimize the risk of hydrolysis. This can be achieved using solid-phase extraction (SPE) with appropriate resins. For example, acidic impurities can be removed by passing a solution of your crude product through a basic alumina or silica gel plug. Unreacted amines can be scavenged using acidic resins.[3]
Q5: Are there any visual indicators of hydrolysis during the workup?
While there may not be a distinct color change, the formation of a precipitate of 2-chloro-6-methylbenzoic acid in the organic layer upon acidification could indicate hydrolysis. The most reliable way to monitor for hydrolysis is by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis of the organic layer after each wash.
Experimental Protocols
Protocol 1: Recommended Aqueous Workup for this compound
This protocol is designed to minimize hydrolysis by using mild conditions and low temperatures.
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath.
-
Dilution: Dilute the cooled reaction mixture with a cold, water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Acidic Wash: Transfer the diluted mixture to a separatory funnel and wash with one portion of cold (0-5 °C) 1 M citric acid solution.[2] Perform the extraction quickly and separate the layers promptly.
-
Basic Wash: Wash the organic layer with one portion of cold (0-5 °C) saturated sodium bicarbonate solution.[2] Be cautious of potential gas evolution (CO₂).
-
Brine Wash: Wash the organic layer with one portion of cold (0-5 °C) saturated sodium chloride (brine) solution to remove residual water.[2]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure at a low temperature to isolate the crude this compound.
-
Analysis: Analyze the crude product by TLC or LC-MS to check for the presence of 2-chloro-6-methylbenzoic acid.
Protocol 2: Non-Aqueous Workup using Solid-Phase Extraction (SPE)
This protocol avoids the use of water, thereby eliminating the risk of hydrolysis.
-
Dilution: After the reaction is complete, dilute the reaction mixture with a suitable non-polar organic solvent (e.g., dichloromethane or a mixture of ethyl acetate and hexanes).
-
Removal of Acidic Impurities: Pass the diluted solution through a short plug of basic alumina or a pre-packed basic SPE cartridge. This will retain any acidic impurities.
-
Removal of Basic Impurities: If the reaction contains basic impurities (e.g., unreacted amines), pass the eluate from the previous step through a short plug of silica gel or an acidic SPE cartridge (e.g., silica-based sulfonic acid resin).
-
Solvent Removal: Concentrate the eluate from the final SPE step under reduced pressure to yield the crude this compound.
-
Analysis: Confirm the purity of the product by TLC or LC-MS.
Visual Guides
Hydrolysis of this compound
Caption: The hydrolysis reaction of this compound.
Troubleshooting Workflow for Hydrolysis
Caption: A troubleshooting workflow for minimizing hydrolysis during workup.
References
Technical Support Center: Optimizing Coupling Reactions with 2-Chloro-6-methylbenzamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using 2-chloro-6-methylbenzamide in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A1: The low reactivity of this compound stems from two primary factors:
-
Steric Hindrance: The methyl and benzamide groups are positioned ortho to the chlorine atom. This creates significant steric bulk around the reaction site, which can physically block the palladium catalyst from accessing the carbon-chlorine (C-Cl) bond for the crucial oxidative addition step.[1][2]
-
Low Reactivity of Aryl Chlorides: The C-Cl bond is stronger and less reactive compared to carbon-bromine (C-Br) or carbon-iodine (C-I) bonds.[2][3] This makes the initial oxidative addition step of the catalytic cycle more difficult, often requiring more forcing conditions or highly active catalysts.[4]
Q2: What are the most common types of coupling reactions for this substrate?
A2: The most common and effective cross-coupling reactions for aryl chlorides like this compound are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). These reactions have been extensively developed with specialized catalyst systems to handle unreactive electrophiles.
Q3: What are the most critical parameters to control for a successful coupling reaction?
A3: For sterically hindered aryl chlorides, the three most critical factors are the catalyst system, the base, and the reaction conditions.[2]
-
Catalyst System: The choice of palladium source and, more importantly, the ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are essential to facilitate the difficult oxidative addition and reductive elimination steps.[1][2][5]
-
Base: The strength, solubility, and nature of the base are crucial for the reaction's success. Strong bases are often required, but the optimal choice depends on the specific coupling type and the sensitivity of the functional groups on the substrates.[3][6]
-
Reaction Conditions: Anhydrous and oxygen-free (degassed) solvents are critical, as oxygen can deactivate the Pd(0) catalyst.[3][7] Temperature is also a key parameter, with temperatures between 80-120 °C often being necessary to drive the reaction to completion.[1][8]
Troubleshooting Guides
Problem: Low to No Conversion of Starting Material
| Question | Possible Cause | Recommended Solution |
| Is your catalyst active? | The active Pd(0) species may not be forming efficiently from a Pd(II) source (e.g., Pd(OAc)₂), or the catalyst may have decomposed.[8] | Use a pre-formed, air-stable palladium precatalyst (e.g., XPhos Pd G3/G4). These ensure a correct ligand-to-metal ratio and offer more consistent results.[5][7] If using a Pd(II) source, ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 1.5:1).[8] |
| Are you using the right ligand? | The chosen ligand may not be sterically bulky or electron-rich enough to promote oxidative addition with the hindered C-Cl bond.[1][8] | Screen a panel of bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, RuPhos, or BrettPhos. These are specifically designed for challenging substrates.[3][5][8] |
| Is your base effective? | The base may be too weak, poorly soluble, or not suitable for the specific reaction. For example, some inorganic bases require a small amount of water to be effective.[3] | For Buchwald-Hartwig amination, a strong base like NaOtBu or LHMDS is often required.[8][9] For Suzuki coupling, common choices include K₃PO₄ or Cs₂CO₃.[1][6] Ensure the base is finely powdered for better solubility. |
| Is the reaction temperature high enough? | The reaction may lack sufficient thermal energy to overcome the high activation barrier associated with C-Cl bond cleavage.[8] | Gradually increase the reaction temperature, typically within the 80-120 °C range.[1][8] Microwave irradiation can sometimes be effective for driving difficult reactions to completion.[10] |
| Are your reagents and solvent pure and properly prepared? | Impurities in starting materials can poison the catalyst. Oxygen or water in the solvent can deactivate the catalyst and lead to side reactions.[3][7][11] | Ensure starting materials are pure. Use anhydrous, degassed solvents. Common choices include toluene, 1,4-dioxane, or THF.[3][8] Degas the solvent by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using freeze-pump-thaw cycles.[7][11] |
Problem: Significant Side Product Formation
| Question | Possible Cause | Recommended Solution |
| Are you observing dehalogenation (loss of chlorine)? | Hydrodehalogenation, where the chlorine is replaced by a hydrogen, can occur as a competing pathway.[2][12] | Use a bulkier ligand, which can disfavor the β-hydride elimination pathway that often leads to this side product.[8] Optimizing the base and lowering the reaction temperature may also help. |
| Is your boronic acid homocoupling (Suzuki reaction)? | The formation of a biaryl byproduct from the coupling of two boronic acid molecules is often caused by the presence of oxygen.[2] | Ensure rigorous exclusion of oxygen by thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas (e.g., via a balloon) throughout the reaction.[2][7] |
| Are you losing your boronic acid (Suzuki reaction)? | Protodeboronation, the replacement of the boronic acid group with a hydrogen, can be a significant issue, especially with unstable boronic acids.[3][12] | Use the corresponding boronic ester (e.g., a pinacol ester), which can be more stable under the reaction conditions.[3] Ensure the base is fully anhydrous if water is suspected to be the proton source. |
| Are you observing biaryl formation (Buchwald-Hartwig amination)? | Homocoupling of the aryl chloride can compete with the desired C-N bond formation. | This side reaction is more common with highly reactive aryl halides but can occur. Optimize the catalyst-to-ligand ratio; a slight excess of ligand (e.g., 1:1.1 Pd:Ligand) can sometimes suppress this.[7] |
Data Presentation: Recommended Starting Conditions
The following tables provide generalized starting points for optimization. Yields are highly dependent on the specific coupling partner.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Recommended Condition | Notes |
| Palladium Source | Pd(OAc)₂ (2 mol%) or XPhos Pd G3 (2 mol%) | Precatalysts are often more reliable.[5] |
| Ligand | SPhos or XPhos (4 mol%) | Bulky, electron-rich phosphines are critical.[2][3] |
| Base | K₃PO₄ or K₂CO₃ (2.0 - 3.0 equiv.) | K₃PO₄ is often a good first choice.[1][3] |
| Solvent | Toluene or 1,4-Dioxane (often with 10-20% water) | Must be rigorously degassed.[2][3][13] |
| Temperature | 80 - 110 °C | Higher temperatures are generally required for aryl chlorides.[2][13] |
| Typical Yields | 60 - 95% | Highly substrate dependent. |
Table 2: Buchwald-Hartwig Amination Conditions
| Parameter | Recommended Condition | Notes |
| Palladium Source | Pd₂(dba)₃ (2 mol%) or XPhos Pd G3 (2 mol%) | Precatalysts can simplify setup and improve consistency.[7] |
| Ligand | XPhos or RuPhos (4 - 5 mol%) | Ligand choice is crucial for coupling with amides.[3][7] |
| Base | NaOtBu or LHMDS (1.4 - 2.0 equiv.) | A strong, non-nucleophilic base is essential.[7][9] |
| Solvent | Toluene or 1,4-Dioxane | Must be anhydrous and degassed.[8] |
| Temperature | 100 - 110 °C | Necessary to overcome the activation barrier.[7][8] |
| Typical Yields | 50 - 90% | Highly dependent on the amine coupling partner. |
Experimental Protocols
Disclaimer: The following protocols are generalized starting points. Optimization will likely be required for specific substrates. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), K₃PO₄ (2.0 equiv.), the palladium precatalyst (e.g., SPhos Pd G2, 2 mol%), and the ligand (if not using a precatalyst, e.g., SPhos, 4 mol%).
-
Atmosphere Exchange: Seal the flask with a septum, and evacuate and backfill with inert gas three times.[13]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., Toluene/Water 5:1 mixture) via syringe.[2][13]
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.[13]
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2][13]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if needed), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Atmosphere Exchange: Seal the tube, and evacuate and backfill with inert gas three times.[7]
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.[7]
-
Reaction: Seal the tube tightly and heat the reaction mixture with vigorous stirring to 100 °C. Monitor the reaction by TLC or LC-MS.[7]
-
Workup: Once complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl.
-
Purification: Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., ethyl acetate, 3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pure.hw.ac.uk [pure.hw.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Characterization of 2-Chloro-6-methylbenzamide Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and analytical characterization of 2-Chloro-6-methylbenzamide derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in the synthesis of this compound derivatives?
A1: Impurities can be introduced at various stages of the manufacturing process and storage.[1] Key sources include:
-
Starting Materials: Residual 2-chloro-6-methylbenzoic acid or unreacted amine coupling partners. Impurities present in these initial materials can also carry through.
-
By-products: Formation of isomeric products, over-acylated products, or products from side reactions due to the specific synthetic route employed.[2] For instance, synthesis from 2-chloro-6-methylbenzoic acid may involve activation steps that can lead to side reactions.[3]
-
Reagents and Solvents: Residual catalysts, coupling agents (like carbodiimides), or solvents used during synthesis and purification can be present in the final product.[1]
-
Degradation Products: The benzamide functional group can be susceptible to hydrolysis under acidic or basic conditions, especially during work-up or prolonged storage, reverting to the corresponding carboxylic acid and amine.
Q2: I am observing complex or overlapping signals in the aromatic region of my ¹H NMR spectrum. How can I resolve and assign these peaks?
A2: The aromatic protons of this compound derivatives often present as a complex multiplet due to their proximity and coupling. Here are some strategies:
-
Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) can improve signal dispersion.
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): Helps identify which protons are coupled to each other.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can establish through-space proximity between the methyl protons and the adjacent aromatic proton, aiding in definitive assignment.
-
HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation): Correlates protons with their directly attached carbons (HSQC) or carbons two to three bonds away (HMBC), providing unambiguous assignments.
-
-
Use of Shift Reagents: Chiral or achiral lanthanide shift reagents can be used to induce chemical shift separation, simplifying complex spectra.[4]
Q3: My HPLC analysis shows a significant tailing factor for the main product peak. What are the likely causes and solutions?
A3: Peak tailing in HPLC, particularly for benzamide compounds, is often caused by secondary interactions with the stationary phase.
-
Cause 1: Silanol Interactions: The amide group can interact with free silanol groups on the silica-based stationary phase.
-
Solution: Use a base-deactivated or end-capped column. Alternatively, add a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase to saturate the active sites.[1]
-
-
Cause 2: Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample concentration.[1]
-
-
Cause 3: Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte.
-
Solution: Adjust the mobile phase pH. For benzamides, a slightly acidic pH (e.g., 3-4) using a buffer like formate or acetate often yields better peak shapes.
-
Troubleshooting Guides
Problem: Unidentified Peak in Mass Spectrum (MS)
An unexpected mass-to-charge ratio (m/z) appears in your mass spectrum, complicating structural confirmation.
Troubleshooting Workflow
Caption: Troubleshooting logic for unidentified MS peaks.
Problem: Low Yield After Purification
The final isolated yield of the this compound derivative is significantly lower than expected after column chromatography or recrystallization.
Troubleshooting Steps
-
Check Solubility: Is your compound crashing out on the column?
-
Diagnosis: Observe the top of the column for precipitate.
-
Solution: Modify the solvent system. Increase the polarity of the loading solvent or use a stronger elution gradient. For benzamides, adding a small amount of a more polar solvent like methanol to the dichloromethane or ethyl acetate mobile phase can improve solubility.
-
-
Product Streaking/Broad Elution: Is the product smearing across many fractions?
-
Diagnosis: Analyze TLC or HPLC of multiple fractions to see a wide elution profile.
-
Solution: This can be due to interactions with the stationary phase (e.g., silica). Try switching to a different stationary phase like alumina or a bonded phase (e.g., C18 for reverse-phase chromatography).
-
-
Recrystallization Issues: Is the compound not crystallizing or oiling out?
-
Diagnosis: The solution becomes cloudy or forms an oil instead of crystals upon cooling.
-
Solution: The chosen solvent system may be inappropriate. Try a different solvent or a multi-solvent system (e.g., dissolve in a good solvent like ethyl acetate and add a poor solvent like hexanes dropwise until cloudy). Seeding with a small crystal can also initiate crystallization.
-
Data Presentation
Table 1: Typical Spectroscopic Data for the 2-Chloro-6-methylbenzoyl Moiety
This table provides expected ranges for key spectroscopic signals. Exact values will vary based on the specific amide substituent.
| Technique | Signal | Typical Chemical Shift / Frequency | Notes |
| ¹H NMR | Ar-H (3H) | δ 7.10 - 7.40 ppm | Often appears as a complex multiplet. |
| -CH₃ (3H) | δ 2.30 - 2.50 ppm | A sharp singlet. | |
| N-H (1H) | δ 7.50 - 9.00 ppm | A broad singlet, position is concentration and solvent dependent. May exchange with D₂O. | |
| ¹³C NMR | C =O (Amide) | δ 165 - 170 ppm | |
| Ar-C -Cl | δ 135 - 140 ppm | ||
| Ar-C -CH₃ | δ 137 - 142 ppm | ||
| Ar-C -H | δ 125 - 132 ppm | ||
| -C H₃ | δ 18 - 22 ppm | ||
| FT-IR | N-H Stretch | 3200 - 3400 cm⁻¹ | Broad peak. |
| C=O Stretch (Amide I) | 1630 - 1680 cm⁻¹ | Strong, sharp peak. | |
| N-H Bend (Amide II) | 1510 - 1570 cm⁻¹ | ||
| C-Cl Stretch | 650 - 750 cm⁻¹ | [5] |
Experimental Protocols & Workflows
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol outlines a general reverse-phase HPLC method for determining the purity of a this compound derivative.[6][7]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 30% B
-
19-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV Diode Array Detector (DAD) at 254 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of acetonitrile and water.[6]
Caption: Standard workflow for HPLC-based purity analysis.
Protocol 2: GC-MS Method for Volatile Impurity Analysis
This method is suitable for identifying residual solvents or volatile by-products.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: 250 °C, Splitless mode.
-
Oven Program:
-
Initial: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Dissolve ~2 mg of the compound in 1 mL of high-purity dichloromethane or ethyl acetate.
References
Preventing degradation of 2-Chloro-6-methylbenzamide during storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on preventing the degradation of 2-Chloro-6-methylbenzamide during storage. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[1] For extended storage periods, refrigeration at 2-8°C is advisable.[2] To prevent potential hydrolysis from atmospheric moisture and oxidative degradation, storing the compound under an inert atmosphere, such as nitrogen or argon, is best practice.
Q2: What are the primary causes of this compound degradation?
A2: The primary causes of degradation for this compound are exposure to incompatible conditions such as high humidity, elevated temperatures, light, and reactive chemicals.[3][4] The benzamide functional group is susceptible to hydrolysis, particularly in acidic or basic conditions. Additionally, exposure to strong oxidizing agents can lead to degradation.[2]
Q3: What are the likely degradation products of this compound?
A3: The most probable degradation pathway for this compound is the hydrolysis of the amide bond. This reaction would yield 2-Chloro-6-methylbenzoic acid and ammonia. While less common, other potential degradation products could arise from oxidative, photolytic, or thermal stress, leading to various modified forms of the parent molecule.[5]
Q4: How can I detect and quantify the degradation of this compound?
A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for detecting and quantifying the degradation of this compound and its degradation products.[2] A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate or formate buffer) is a suitable starting point for method development.[6] UV detection is typically effective for aromatic compounds like this compound and its potential degradants. For the structural elucidation of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS) is a highly effective technique.
Troubleshooting Guides
Visual Inspection and Physical State Issues
| Issue | Possible Causes | Recommended Actions |
| Discoloration of the solid compound (e.g., yellowing) | - Exposure to light (photodegradation).- Exposure to elevated temperatures.- Reaction with atmospheric oxygen or other contaminants. | - Store the compound in an amber vial or a light-blocking container.- Ensure storage is at the recommended cool temperature.- Seal the container tightly, preferably under an inert gas like nitrogen or argon.- Re-evaluate the purity of the material before use. |
| Changes in physical state (e.g., clumping, melting) | - Absorption of moisture due to high humidity.- Storage at a temperature close to its melting point (164-166 °C). | - Store in a desiccator or a controlled low-humidity environment.- Confirm that the storage temperature is well below the compound's melting point. |
Analytical and Experimental Issues
| Issue | Possible Causes | Recommended Actions |
| Inconsistent analytical results (e.g., new peaks in HPLC) | - Degradation of the compound during storage or sample preparation.- Contamination of the sample or the analytical system. | - Conduct a forced degradation study to identify potential degradation products and confirm if the new peaks correspond to them.- If degradation is confirmed, consider re-purifying the compound.- Verify the integrity and cleanliness of the analytical method and instrumentation.[7][8][9][10] |
| Poor solubility after storage | - Formation of less soluble degradation products or polymers. | - Re-qualify the material to assess its purity and properties.- If feasible, consider purification by recrystallization.- Investigate the degradation pathway to understand the nature of the impurities. |
Potential Degradation Pathways
The primary degradation pathway for this compound is hydrolysis. Other potential pathways include oxidation and photolysis.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential to understand the stability of this compound and to develop a stability-indicating analytical method.[2][3][4][11]
Caption: Workflow for a forced degradation study.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide and heat at 60°C for a specified period.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of the compound to UV and visible light.
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Data Evaluation: Analyze the samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.
Stability-Indicating HPLC Method
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/Vis detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min (95% A), 5-25 min (to 5% A), 25-30 min (5% A), 30-31 min (to 95% A), 31-35 min (95% A) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
HPLC Troubleshooting Logic
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. biomedres.us [biomedres.us]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. acdlabs.com [acdlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. hplc.eu [hplc.eu]
- 10. agilent.com [agilent.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Refining purification methods for high-purity 2-Chloro-6-methylbenzamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining purification methods for high-purity 2-Chloro-6-methylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from the starting materials or side reactions during synthesis. If synthesized from 2-chloro-6-methylbenzonitrile, incomplete hydrolysis can leave unreacted nitrile.[1] If synthesized from 2-chloro-6-methylbenzoic acid and ammonia, unreacted starting material may be present.[2][3] Side reactions could also lead to the formation of related isomers or dimers, particularly under harsh reaction conditions.
Q2: Which purification technique is most suitable for achieving high-purity this compound?
A2: The choice of purification method depends on the impurity profile and the desired final purity. For removing baseline impurities where the product is the major component, recrystallization is often effective. For complex mixtures or to achieve very high purity (>99.5%), column chromatography is the recommended method.
Q3: How can I monitor the purification progress effectively?
A3: Thin-Layer Chromatography (TLC) is a quick and efficient method for monitoring the progress of purification. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the product from its impurities. For more precise quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Q4: What are the optimal storage conditions for high-purity this compound?
A4: To maintain its purity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product does not crystallize or oils out | - The chosen solvent is not ideal (product is too soluble at low temperatures).- The solution is not sufficiently saturated.- The rate of cooling is too rapid. | - Select a solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.- Concentrate the solution by slowly evaporating some of the solvent.- Allow the solution to cool to room temperature slowly before placing it in an ice bath. Seeding with a pure crystal can also induce crystallization. |
| Low recovery of purified product | - Too much solvent was used for recrystallization.- Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent required to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing prematurely. |
| Purified product is discolored | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of product and impurities | - The mobile phase composition is not optimal.- The column is overloaded with the crude sample. | - Optimize the mobile phase using TLC to achieve a good separation (Rf of the product should be around 0.2-0.4).- Reduce the amount of crude material loaded onto the column. A general guideline is a silica gel to crude material ratio of at least 30:1 (w/w). |
| Product elutes too quickly (high Rf) | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., ethyl acetate). |
| Product does not elute from the column (low Rf) | - The mobile phase is not polar enough. | - Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. A gradient elution may be necessary. |
| Streaking or tailing of the product band | - The compound is interacting strongly with the silica gel.- The sample was not loaded onto the column in a concentrated band. | - Add a small amount of a modifier to the mobile phase (e.g., a few drops of triethylamine for a basic compound or acetic acid for an acidic compound).- Dissolve the sample in a minimal amount of solvent before loading it onto the column. |
Data Presentation
Illustrative Purity and Yield Data for Purification Methods
Disclaimer: The following data is illustrative and intended to demonstrate a structured format for presenting experimental results. Actual values may vary based on experimental conditions.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Key Observations |
| Recrystallization (Ethanol/Water) | 85 | 98.5 | 75 | Effective for removing less polar impurities. |
| Recrystallization (Toluene) | 85 | 97.2 | 80 | Higher yield but slightly lower purity compared to ethanol/water. |
| Column Chromatography (Silica Gel, Hexane:Ethyl Acetate gradient) | 85 | >99.5 | 65 | Achieves the highest purity but with some loss of material. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely with stirring and heating.
-
If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and then bring it back to a boil for a few minutes.
-
Perform a hot filtration to remove the charcoal and any other insoluble impurities.
-
To the hot filtrate, add hot deionized water dropwise until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography of this compound
Objective: To achieve high-purity this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in n-hexane.
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Logical decision workflow for troubleshooting purification methods.
References
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Chloro-6-methylbenzamide
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of 2-Chloro-6-methylbenzamide. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound in reverse-phase HPLC?
Peak tailing for amide compounds like this compound in reverse-phase HPLC is often attributed to secondary interactions between the analyte and the stationary phase. The most common causes include:
-
Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the weakly basic amide functional group of this compound, leading to peak tailing.[1][2]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase influences the ionization state of both the analyte and the silanol groups. An unsuitable pH can exacerbate interactions and cause tailing.
-
Low Buffer Concentration: Insufficient buffer capacity can lead to localized pH shifts on the column, promoting undesirable interactions.
-
Column Degradation: Over time, columns can degrade, leading to a loss of bonded phase and exposure of more active silanol sites.[1]
-
Instrumental Issues: Extra-column dead volume in tubing and connections can contribute to peak broadening and tailing.[2]
Q2: What is the predicted pKa of this compound and how does it affect my HPLC method?
The pKa is a critical parameter in HPLC method development. For a weakly basic compound, operating the mobile phase at a low pH (e.g., pH 2.5-3.5) will ensure that the analyte is in its protonated, more polar form. This can help to minimize secondary interactions with the stationary phase and improve peak shape.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.
Initial Assessment
Before making significant changes to your method, it's important to confirm the nature of the problem.
Is the peak tailing consistent across all injections? Inconsistent peak shape may point to issues with sample preparation or instrument equilibration.
Are other compounds in the same run also tailing? If all peaks are tailing, it could indicate a system-wide issue like a column void or a problem with the mobile phase preparation. If only the this compound peak is tailing, the issue is likely related to specific interactions between the analyte and the stationary phase.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Caption: A step-by-step workflow for troubleshooting peak tailing.
Detailed Troubleshooting Steps
1. Mobile Phase Optimization
Changes to the mobile phase composition can have the most significant impact on peak shape.
-
Adjusting Mobile Phase pH: For a weakly basic compound like this compound, lowering the mobile phase pH can protonate the amide group, reducing its interaction with acidic silanol groups on the stationary phase.
-
Recommendation: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.5 using an appropriate buffer.
-
-
Increasing Buffer Strength: A higher buffer concentration helps to maintain a consistent pH across the column, minimizing secondary interactions.
-
Recommendation: Increase the concentration of your buffer to the 20-50 mM range.
-
-
Mobile Phase Composition: The choice and proportion of the organic modifier can influence selectivity and peak shape.
-
Recommendation: If using acetonitrile, consider switching to methanol or a combination of both to see if it improves peak symmetry.
-
| Parameter | Initial Condition (Example) | Recommended Change | Rationale |
| Mobile Phase pH | 6.8 | 2.5 - 3.5 | Protonates the analyte, reducing silanol interactions. |
| Buffer Strength | 10 mM | 20 - 50 mM | Improves pH stability across the column. |
| Organic Modifier | Acetonitrile | Methanol or ACN/MeOH mix | Alters selectivity and can improve peak shape. |
2. Column Considerations
The choice and condition of the HPLC column are critical for achieving good peak shape.
-
Use an End-capped Column: Modern, high-purity silica columns that are end-capped are designed to minimize the number of accessible silanol groups, thereby reducing peak tailing for basic compounds.
-
Column Washing: If the column has been used extensively, it may be contaminated. Flushing the column with a strong solvent can help to remove strongly retained compounds.
-
Guard Column: Using a guard column can help protect the analytical column from contaminants in the sample.
3. Sample Preparation and Injection
The way the sample is prepared and introduced to the system can also affect peak shape.
-
Sample Solvent: The sample should be dissolved in a solvent that is of equal or lesser strength than the initial mobile phase. Injecting a sample in a much stronger solvent can lead to peak distortion.
-
Sample Concentration: Overloading the column with too much sample can cause peak fronting or tailing.
-
Recommendation: Try diluting the sample to see if the peak shape improves.
-
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
-
Prepare Buffers: Prepare a series of aqueous mobile phase buffers at different pH values (e.g., pH 2.5, 3.0, and 3.5) using a suitable buffer system (e.g., phosphate or citrate buffer) at a concentration of 25 mM.
-
Mobile Phase Preparation: Mix the prepared aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.
-
System Equilibration: Equilibrate the HPLC system with the new mobile phase until a stable baseline is achieved.
-
Injection and Analysis: Inject the this compound standard and analyze the peak shape.
-
Evaluation: Compare the tailing factor and peak symmetry at each pH to determine the optimal condition.
Protocol 2: Column Flushing
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.
-
Flush with Strong Solvent: Flush the column with a series of solvents in order of increasing strength. For a reverse-phase C18 column, a typical sequence would be:
-
Water (to remove buffers)
-
Methanol
-
Acetonitrile
-
Isopropanol
-
-
Equilibrate with Mobile Phase: Reconnect the column to the detector and equilibrate with the mobile phase until the baseline is stable.
-
Test Column Performance: Inject a standard to check if the peak shape has improved.
Logical Relationship Diagram
The following diagram illustrates the relationship between the potential causes of peak tailing and the corresponding solutions.
Caption: Relationship between causes and solutions for peak tailing.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro-6-methylbenzamide and 2-chlorobenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-Chloro-6-methylbenzamide and 2-chlorobenzamide. The analysis is based on established principles of organic chemistry, focusing on the electronic and steric effects of the substituents on the benzamide core. While direct comparative experimental data for these two specific compounds is limited in publicly available literature, this guide extrapolates their expected reactivity in key chemical transformations and provides detailed experimental protocols for their comparative evaluation.
Introduction
2-Chlorobenzamide and its derivatives are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The introduction of a methyl group at the ortho position, creating this compound, significantly alters the molecule's steric and electronic properties, leading to notable differences in reactivity. This guide will explore these differences, providing a theoretical framework and practical experimental designs for their investigation.
Molecular Structures and Properties
| Compound | This compound | 2-chlorobenzamide |
| Structure | ![]() | ![]() |
| CAS Number | 89894-44-0 (for the corresponding benzoyl chloride) | 609-66-5[1][2] |
| Molecular Formula | C8H8ClNO | C7H6ClNO |
| Molecular Weight | 169.61 g/mol | 155.58 g/mol |
| Key Substituents | -Cl (ortho), -CH3 (ortho) | -Cl (ortho) |
Theoretical Comparison of Reactivity
The reactivity of the amide functional group and the aromatic ring in these compounds is primarily influenced by:
-
Electronic Effects: The chlorine atom is an electron-withdrawing group through its inductive effect, which deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution. The methyl group is an electron-donating group through hyperconjugation and a weak inductive effect, which activates the aromatic ring towards electrophilic substitution.
-
Steric Effects: The presence of two ortho substituents in this compound creates significant steric hindrance around the amide functionality and the adjacent ring positions. This steric bulk is expected to be the dominant factor influencing its reactivity compared to 2-chlorobenzamide.
The interplay of these effects leads to predictable differences in their chemical behavior.
Caption: Factors influencing the reactivity of the two benzamides.
Quantitative Data Summary: Expected Reactivity Trends
| Reaction Type | This compound | 2-chlorobenzamide | Rationale for Difference |
| Acid/Base Hydrolysis | Slower | Faster | The ortho-methyl group in this compound provides significant steric hindrance, impeding the approach of water or hydroxide ions to the carbonyl carbon.[3] |
| Reduction to Amine | Slower / Requires harsher conditions | Faster / Milder conditions | Steric hindrance around the carbonyl group makes it less accessible to reducing agents.[4] More powerful or less sterically demanding reducing agents may be required. |
| N-Alkylation | Slower | Faster | The steric bulk of the ortho substituents will hinder the approach of alkylating agents to the nitrogen atom. |
| Electrophilic Aromatic Substitution | Slower at the 3 and 5 positions | Faster at the para position | While the methyl group is activating, the combined steric hindrance of the two ortho groups will likely disfavor substitution at the adjacent ring positions. The para position in 2-chlorobenzamide is more accessible. |
Experimental Protocols for Comparative Reactivity Studies
To empirically validate the predicted differences in reactivity, the following experimental protocols are proposed.
Comparative Hydrolysis Rate Determination
Objective: To quantitatively compare the rates of alkaline hydrolysis of this compound and 2-chlorobenzamide.
Materials:
-
This compound
-
2-chlorobenzamide
-
Sodium hydroxide (NaOH) solution (1 M)
-
Ethanol (or other suitable co-solvent)
-
Standardized hydrochloric acid (HCl) solution (0.1 M)
-
Phenolphthalein indicator
-
Constant temperature water bath
-
Reaction flasks, pipettes, burettes
Procedure:
-
Prepare stock solutions of this compound and 2-chlorobenzamide of known concentration in ethanol.
-
In separate reaction flasks, add a known volume of the 1 M NaOH solution and ethanol. Equilibrate the flasks in a constant temperature water bath (e.g., 50 °C).
-
Initiate the reaction by adding a known volume of the respective benzamide stock solution to each flask. Start a timer immediately.
-
At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction by adding it to a known excess of the standardized 0.1 M HCl solution.
-
Back-titrate the unreacted HCl with the standardized NaOH solution using phenolphthalein as an indicator.
-
Calculate the concentration of unreacted benzamide at each time point.
-
Plot the concentration of the benzamide versus time and determine the rate constant for each reaction.
Caption: Workflow for comparative hydrolysis rate determination.
Comparative Reduction to Benzylamines
Objective: To compare the efficiency of the reduction of this compound and 2-chlorobenzamide to their corresponding benzylamines using a standard reducing agent.
Materials:
-
This compound
-
2-chlorobenzamide
-
Lithium aluminum hydride (LiAlH4) or another suitable reducing agent
-
Anhydrous tetrahydrofuran (THF)
-
Sulfuric acid (for workup)
-
Sodium hydroxide (for workup)
-
Diethyl ether (for extraction)
-
Magnesium sulfate (for drying)
-
Rotary evaporator
-
TLC plates and developing chamber
-
GC-MS or NMR for product analysis and yield determination
Procedure:
-
In two separate flame-dried, three-necked flasks under an inert atmosphere (e.g., nitrogen or argon), place a stirred suspension of LiAlH4 in anhydrous THF.
-
Slowly add a solution of this compound in anhydrous THF to one flask and a solution of 2-chlorobenzamide in anhydrous THF to the other flask at 0 °C.
-
After the addition is complete, allow the reactions to warm to room temperature and then reflux for a set period (e.g., 4 hours).
-
Monitor the progress of the reactions by TLC.
-
After the reaction is complete, cool the flasks to 0 °C and cautiously quench the excess LiAlH4 by the sequential addition of water, 15% NaOH solution, and then more water.
-
Filter the resulting precipitate and wash it with diethyl ether.
-
Combine the organic filtrates, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude products by GC-MS or NMR to determine the conversion and yield of the respective benzylamines.
Signaling Pathways and Logical Relationships
The reactivity of these molecules can be understood through the lens of fundamental organic reaction mechanisms. For instance, the hydrolysis of amides proceeds through a nucleophilic acyl substitution pathway.
Caption: Generalized pathway for alkaline hydrolysis and the effect of steric hindrance.
Conclusion
The presence of an ortho-methyl group in this compound is predicted to significantly decrease its reactivity in reactions involving nucleophilic attack at the carbonyl carbon, such as hydrolysis and reduction, due to steric hindrance. Conversely, the electronic effects of the substituents will govern the reactivity of the aromatic ring in electrophilic substitution reactions. The provided experimental protocols offer a framework for the quantitative comparison of these two important synthetic intermediates, allowing researchers to make informed decisions in the design and optimization of synthetic routes.
References
A Comparative Guide to the Synthesis Efficiency of 2-Chloro-6-methylbenzamide and Its Isomers
For researchers and professionals in drug development and chemical synthesis, the efficient production of substituted benzamides is a critical aspect of the development pipeline. This guide provides an objective comparison of the synthesis efficiency for 2-Chloro-6-methylbenzamide and its various isomers, supported by experimental data and detailed protocols. The selection of a synthetic route often depends on factors such as starting material availability, reaction conditions, and desired yield and purity.
Comparison of Synthesis Efficiency
The synthesis of chloro-methylbenzamide isomers can be approached through several common pathways, primarily involving the amidation of the corresponding benzoic acid or its activated derivatives, such as acyl chlorides. The efficiency of these methods can vary significantly based on the specific substitution pattern of the aromatic ring. Below is a summary of reported synthesis yields for various isomers.
| Target Compound | Starting Material(s) | Reagents | Solvent | Yield (%) | Reference |
| 2-Amino-5-chloro-N,3-dimethylbenzamide | 2-amino-3-methylbenzoic acid | Triphosgene, Pyridine, Methylamine | Methylene chloride | 78.3 | [1] |
| 2-Amino-5-chloro-N,3-dimethylbenzamide | Toluene | N-hydroxyphthalimide, Cobalt acetylacetonate, Chlorine, Grignard reagent, Nitric acid, N,N'-diisopropylcarbodiimide, 1-hydroxybenztriazole, Methylamine | Multiple | >92 | [2] |
| 3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide | 3-nitro-4-chlorobenzoic acid, 3-chloro-2-methylaniline | N,N'-diisopropylcarbodiimide, 1-hydroxybenzotriazole, Zinc, Sodium hydroxide | Dichloromethane | >95 | [3] |
| 4-chloro-N,N-dimethylbenzamide | 4-chlorobenzyl alcohol, Dimethylamine | tert-Butylhydroperoxide, [bis(acetoxy)iodo]benzene | Acetonitrile | 88 | [4] |
| 4-Amino-N-(2-chlorophenyl)benzamide | 4-nitrobenzoyl chloride, 2-chloroaniline | - | Dichloromethane | Not specified | [5] |
| 5-Chloro-2-methoxy-N-phenethylbenzamide | Methyl-5-chloro-2-methoxybenzoate, Phenethylamine | - | - | 84 | [6] |
| 5-Chloro-2-methoxy-N-phenethylbenzamide | 5-Chloro-2-methoxybenzoyl chloride, Phenethylamine | - | Benzene | 90 | [6] |
| 5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives | 5-chloro-2-methoxybenzoic acid, Substituted anilines | Ethylchloroformate, Triethylamine, Chlorosulfonic acid, Various amines | Dichloromethane, THF/Water | 45-93 | [7] |
| 2-Chloro-N-(4-nitrophenyl)benzamide | 2-Chlorobenzoic acid, 4-Nitroaniline | EDCI, DMAP | Dichloromethane | 60 | [8] |
| N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide | 4,7-dichloro-2-(trichloromethyl)quinoline, Benzamide | Sodium hydride | DMF | 92 | [9] |
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below. These protocols are representative of the common strategies employed for the synthesis of chloro-methylbenzamide isomers.
Protocol 1: Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide from 2-Amino-3-methylbenzoic Acid
This protocol involves the conversion of the carboxylic acid to an intermediate which is then reacted with methylamine.
Step 1: Intermediate Formation
-
In a round bottom flask, add 2-amino-3-methylbenzoic acid (100 gm) and methylene chloride (500 mL).
-
Cool the mixture to 0-10°C.
-
Slowly add pyridine (104.4 gm) and a solution of triphosgene (68.7 gm) in methylene chloride (100 mL) at 0-10°C.
-
Stir the reaction mixture for 2 hours at the same temperature.
-
Allow the reaction to warm to 25-35°C and stir for an additional 6 hours.
-
After completion, add water (100 mL), cool to 10°C, and stir for 3 hours.
-
Filter the precipitated solid, wash with water (100 mL), and dry to obtain the intermediate.
Step 2: Amidation
-
To a round bottom flask, add the intermediate from Step 1 (100 gm), acetic acid (5.8 mL), and methylene chloride (425 mL).
-
Heat the mixture to 30-35°C.
-
Add a 40% aqueous methylamine solution (58 gm) and stir for 3 hours at 30-35°C.
-
After the reaction is complete, add water (85 mL) and extract the product into methylene chloride (85 mL).
-
Combine the organic layers and concentrate under vacuum to obtain the crude product.
-
The crude product can be further purified by recrystallization.
Protocol 2: Synthesis of 4-chloro-N,N-dimethylbenzamide via Oxidative Amidation
This method synthesizes the benzamide directly from the corresponding alcohol.
-
To a mixture of 4-chlorobenzyl alcohol (1.0 mmol), dimethylamine (2.5 mmol), and 70 wt% tert-butylhydroperoxide in water (8.0 mmol) in acetonitrile (5 mL), add [bis(acetoxy)iodo]benzene (0.2 mmol, 20 mol %) at room temperature.
-
Stir the reaction mixture at reflux for 5-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Remove the volatile components under reduced pressure.
-
Add 10 mL of a saturated solution of NaHCO₃.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic phases, dry over anhydrous Na₂SO₄, and evaporate the solvent under vacuum.
-
Purify the residue by column chromatography (petroleum ether/EtOAc) to afford the desired amide.[4]
Synthesis Workflow and Logic
The general synthesis of chloro-methylbenzamides from their corresponding benzoic acids typically follows a two-step process: activation of the carboxylic acid followed by amidation. This can be visualized in the following workflow.
References
- 1. An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl [quickcompany.in]
- 2. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 3. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
- 4. 4-chloro-N,N-dimethylbenzamide synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Chloro-N-(4-nitrophenyl)benzamide synthesis - chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of Benzamide Derivatives and Other Compounds as PARP Inhibitors
This guide provides a comparative analysis of the biological activity of benzamide-containing compounds, specifically focusing on their role as PARP inhibitors, and contrasts their performance with other chemical scaffolds targeting the same enzyme family. This document is intended for researchers, scientists, and drug development professionals working in oncology and related fields.
Introduction to PARP Inhibition
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair and programmed cell death (apoptosis). In cancer therapy, inhibiting PARP is a key strategy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. This concept, known as synthetic lethality, has led to the development of several successful PARP inhibitors. The benzamide moiety is a common structural feature in many of these inhibitors, serving as a pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, which is essential for PARP's enzymatic activity.
Comparative Biological Activity of PARP Inhibitors
The efficacy of PARP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit 50% of the PARP enzyme's activity in vitro. A lower IC50 value indicates greater potency.
Below is a comparison of the in vitro potency of several PARP inhibitors, including those with and without a benzamide scaffold.
| Compound Name | Chemical Scaffold | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Reference |
| Olaparib | Phthalazinone-benzamide | 1 | 1 | |
| Rucaparib | Indole-carboxamide | 1.1 | 0.6 | |
| Niraparib | Indazole-carboxamide | 3.8 | 2.1 | |
| Talazoparib | Phthalazinone | 0.57 | 0.3 | |
| Veliparib | Benzimidazole | 5.2 | 2.9 |
Table 1: In vitro potency of selected PARP inhibitors against PARP-1 and PARP-2 enzymes. Data is compiled from various sources and assays, and direct comparison should be made with caution.
As the data indicates, compounds with a benzamide or a related carboxamide functional group, such as Olaparib, Rucaparib, and Niraparib, demonstrate potent, low-nanomolar inhibition of both PARP-1 and PARP-2. Talazoparib, which lacks a traditional benzamide group but maintains a similar structural conformation, shows the highest potency in this set. Veliparib, which is based on a benzimidazole scaffold, is a potent inhibitor but is generally less so than the other compounds listed.
Experimental Protocols
A common method for determining the in vitro potency of PARP inhibitors is through a biochemical assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins.
Protocol: PARP-1 Histone Ribosylation Assay
-
Preparation of Reagents :
-
Recombinant human PARP-1 enzyme.
-
Histone H1 protein (substrate).
-
Activated DNA (e.g., calf thymus DNA treated with a DNase).
-
Biotinylated NAD+ (substrate).
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT).
-
Test compounds (e.g., 2-Chloro-6-methylbenzamide derivatives, other benzamides) dissolved in DMSO.
-
-
Assay Procedure :
-
A 96-well plate is coated with histone H1 protein and incubated overnight at 4°C.
-
The plate is washed to remove unbound histones.
-
A reaction mixture containing the PARP-1 enzyme, activated DNA, and the test compound at various concentrations is added to the wells.
-
The enzymatic reaction is initiated by adding biotinylated NAD+.
-
The plate is incubated for 1 hour at room temperature to allow for the PARP-ylation of histones.
-
The reaction is stopped, and the plate is washed to remove unincorporated biotinylated NAD+.
-
-
Detection :
-
Streptavidin-conjugated horseradish peroxidase (HRP) is added to the wells and incubated to bind to the biotinylated ADP-ribose chains on the histones.
-
After another wash step, a colorimetric HRP substrate (e.g., TMB) is added.
-
The reaction is stopped with an acid solution, and the absorbance is read using a plate reader at a specific wavelength (e.g., 450 nm).
-
-
Data Analysis :
-
The absorbance values are plotted against the logarithm of the inhibitor concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
-
Below is a graphical representation of this experimental workflow.
PARP Signaling Pathway in DNA Repair
PARP-1 plays a critical role in the base excision repair (BER) pathway. When a single-strand break (SSB) in DNA is detected, PARP-1 binds to the damaged site. This binding activates PARP-1 to catalyze the formation of long poly (ADP-ribose) (PAR) chains on itself and other nuclear proteins, using NAD+ as a substrate. This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair proteins, such as XRCC1, to the site of damage to facilitate repair. PARP inhibitors block the synthesis of these PAR chains, which traps PARP-1 on the DNA. This trapped PARP-1-DNA complex is highly cytotoxic as it can stall and collapse replication forks, leading to the formation of double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA mutations), these DSBs cannot be effectively repaired, resulting in cell death.
The diagram below illustrates this signaling pathway.
A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of 2-Chloro-6-methylbenzamide and 2-chloro-6-methylbenzoic acid
For researchers, scientists, and professionals in drug development, a detailed understanding of molecular structure is paramount. This guide provides a comprehensive spectroscopic comparison of 2-Chloro-6-methylbenzamide and 2-chloro-6-methylbenzoic acid, offering insights into their structural nuances through Fourier-Transform Infrared (FT-IR), Raman, Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy.
This comparative analysis relies on a compilation of experimental data to objectively delineate the spectroscopic characteristics of these two closely related aromatic compounds. The substitution of a carboxylic acid group with a benzamide group induces notable shifts in their respective spectral profiles, providing valuable information for their identification and characterization.
At a Glance: Structural Differences
The key structural difference lies in the functional group at the ortho position to the chlorine and methyl substituents on the benzene ring. 2-chloro-6-methylbenzoic acid features a carboxylic acid (-COOH) group, while this compound possesses a primary amide (-CONH2) group. This seemingly minor change significantly influences the electronic and vibrational properties of the molecules.
Cross-Validation of Analytical Methods for 2-Chloro-6-methylbenzamide: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and precise quantification of pharmaceutical intermediates like 2-Chloro-6-methylbenzamide is paramount for ensuring product quality and consistency. Cross-validation of analytical methods is a critical step to guarantee that different analytical procedures yield equivalent and reliable results. This guide provides a comparative overview of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound, complete with detailed experimental protocols and expected performance data.
Comparison of Analytical Methodologies
The principal techniques for the quantitative analysis of this compound are HPLC with UV detection and GC-MS. The selection between these methods depends on factors such as sample matrix, required sensitivity, and available instrumentation.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase, with detection by mass spectrometry. | Separation based on partitioning between a mobile and stationary phase, with UV detection. |
| Primary Use | Purity and impurity profiling, especially for volatile impurities. | Purity and impurity profiling for non-volatile and thermally labile compounds. |
| Specificity | High, due to mass fragmentation patterns. | High, with diode array detectors providing spectral information. |
| Sensitivity | High, capable of detecting trace-level impurities. | High, with UV detectors being very sensitive for chromophoric compounds. |
| Sample Throughput | Moderate, run times can be longer. | High, suitable for a large number of samples. |
| Derivatization | May be required to increase volatility. | Not typically required. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is based on established procedures for the analysis of halogenated aromatic compounds.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-350.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable solvent (e.g., acetone or dichloromethane) to a final concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Filter the samples and standards through a 0.22 µm syringe filter before injection.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is adapted from established protocols for the analysis of related benzamide derivatives.
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (containing 0.1% formic acid) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 230 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in the mobile phase to a final concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Filter the samples and standards through a 0.22 µm syringe filter before injection.
Data Presentation: Expected Performance Characteristics
The following tables summarize the anticipated quantitative performance characteristics for the GC-MS and HPLC methods for the analysis of this compound. These values are based on typical performance for similar analytical methods and should be confirmed during method validation.
Table 1: GC-MS Method Performance
| Validation Parameter | Expected Result |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL |
Table 2: HPLC Method Performance
| Validation Parameter | Expected Result |
| Linearity (r²) | ≥ 0.998 |
| Accuracy (% Recovery) | 99 - 101% |
| Precision (%RSD) | ≤ 1.5% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
Mandatory Visualizations
Diagrams illustrating the experimental workflows provide a clear and concise overview of the analytical processes.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Caption: Logical workflow for the cross-validation of analytical methods.
A Comparative Guide to 2-Chloro-6-methylbenzamide and Similar Synthons for Pharmaceutical Research
For researchers, scientists, and drug development professionals, the selection of appropriate synthons is a critical step in the synthesis of complex molecules. This guide provides an objective comparison of the performance of 2-Chloro-6-methylbenzamide with its close analogs, 2-chlorobenzamide and 2,6-dichlorobenzamide, as synthons in amide bond formation, a reaction of paramount importance in medicinal chemistry.
This comparison is supported by experimental data from the synthesis of key pharmaceutical intermediates. Detailed experimental protocols are provided to allow for reproducible results. Furthermore, this guide visualizes a key signaling pathway influenced by a prominent drug synthesized using a 2-chloro-6-methylbenzoyl moiety.
Performance Comparison of Benzamide Synthons
The utility of a synthon is primarily determined by its reactivity, the yield of the desired product, and the purity that can be achieved. Ortho-substituted benzamides, such as this compound and its analogs, present unique steric and electronic characteristics that influence their performance in chemical reactions. The methyl group in this compound introduces a steric hindrance and a mild electron-donating effect, which can modulate the reactivity of the benzoyl group.
To provide a quantitative comparison, the following table summarizes the reported yields for acylation reactions using these synthons or their corresponding acyl chlorides in the synthesis of pharmaceutical intermediates.
| Synthon/Precursor | Reaction Type | Substrate | Product | Yield (%) | Reference |
| 2-Chloro-6-methylaniline* | Amidation | 2-amino-5-carboxythiazole derivative | Dasatinib Intermediate | 85 | |
| 2-Chlorobenzoyl chloride | N-acylation | Ethylene diamine | N-(2-aminoethyl)-2-chlorobenzamide | Not Specified | |
| 2,6-Dichlorobenzoyl chloride | N-acylation | Ethylene diamine | N,N'-bis(2,6-dichlorobenzoyl)ethane-1,2-diamine | Not Specified |
*Note: In the synthesis of the Dasatinib intermediate, 2-chloro-6-methylaniline is used to generate the 2-chloro-6-methylbenzoyl moiety in situ. The yield reported is for the amidation step. While direct comparative data under identical conditions is scarce in the literature, the high yield achieved with the 2-chloro-6-methylbenzoyl moiety in the synthesis of a complex molecule like a Dasatinib intermediate highlights its efficiency as a synthon.
Experimental Protocols
To facilitate the replication and further investigation of these synthons, detailed experimental protocols for key reactions are provided below.
Protocol 1: Synthesis of a Dasatinib Intermediate using a 2-Chloro-6-methylbenzoyl Moiety
This protocol describes the amidation of a 2-aminothiazole derivative with a carboxylic acid, which would be analogous to using an activated form of 2-Chloro-6-methylbenzoic acid.
Materials:
-
2-Aminothiazole-5-carboxylic acid derivative
-
2-Chloro-6-methylaniline
-
Methanesulfonyl chloride
-
Pyridine
-
Dichloromethane
-
Sodium bicarbonate
-
Methanol
-
Glacial acetic acid
-
Aluminum trichloride
-
Anisole
Procedure:
-
Amino Protection: Suspend the ethyl 2-aminothiazole-5-carboxylate in dichloromethane and add sodium bicarbonate. Cool the mixture and add benzyl chloroformate dropwise. After the reaction is complete, recover the protected product. A yield of approximately 90% can be expected for this step.
-
Hydrolysis: Hydrolyze the ester of the protected aminothiazole to obtain the corresponding carboxylic acid.
-
Amidation: Dissolve the carboxylic acid in pyridine and cool the solution. Add methanesulfonyl chloride dropwise. After stirring, add 2-chloro-6-methylaniline and heat the reaction mixture. After completion, the product is isolated. A yield of around 85% is reported for this amidation step.
-
Deprotection: Remove the protecting group using aluminum trichloride and anisole to yield the final 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
Protocol 2: Synthesis of N-substituted 2-chlorobenzamides
This protocol outlines a general method for the synthesis of N-substituted benzamides using 2-chlorobenzoyl chloride.
Materials:
-
Amine (e.g., Ethylene diamine, Isopropylamine)
-
2-Chlorobenzoyl chloride
-
Ethanolic Sodium Hydroxide (1N)
-
Ethanol
Procedure:
-
Dissolve the desired amine in ethanolic 1N NaOH in a round-bottom flask.
-
Add 2-chlorobenzoyl chloride dropwise to the stirred solution at room temperature.
-
Continue stirring for several hours.
-
The product that separates out is collected by filtration, washed with ethanol, NaOH solution, and water, and then air-dried.
Protocol 3: Synthesis of N-substituted 2,6-dichlorobenzamides
This protocol is similar to the one for 2-chlorobenzamides and can be used for the synthesis of N-substituted 2,6-dichlorobenzamides.
Materials:
-
Amine (e.g., Ethylene diamine, Isopropylamine)
-
2,6-Dichlorobenzoyl chloride
-
Ethanolic Sodium Hydroxide (1N)
-
Ethanol
Procedure:
-
Dissolve the amine in ethanolic 1N NaOH.
-
Add 2,6-dichlorobenzoyl chloride dropwise to the solution while stirring.
-
After the reaction is complete, the product is isolated by filtration and washed.
Signaling Pathway and Experimental Workflow Visualization
The utility of this compound as a synthon is prominently highlighted in its application for the synthesis of Dasatinib, a potent dual Src/Abl kinase inhibitor. Kinases are crucial regulators of cell signaling pathways, and their aberrant activity is a hallmark of many cancers. Dasatinib effectively inhibits the Src and Abl kinases, thereby blocking downstream signaling cascades that promote cell proliferation and survival.
Below are diagrams generated using the DOT language to visualize the inhibited signaling pathway and a general experimental workflow for amide synthesis.
Caption: Inhibition of Src/Abl Kinase Signaling Pathway by Dasatinib.
Caption: General Experimental Workflow for Amide Synthesis.
Comparative study of the electronic effects of substituents in chloro-methyl-benzamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the electronic effects of chloro and methyl substituents on the benzamide scaffold. Understanding these effects is crucial for tuning the physicochemical properties of molecules in drug discovery and materials science, influencing factors such as acidity, reactivity, and ligand-receptor interactions. This document presents quantitative data from the literature, outlines key experimental protocols for determining these electronic effects, and uses visualizations to clarify underlying principles.
Introduction to Electronic Effects of Substituents
The electronic properties of a molecule are significantly influenced by its substituents. These effects are broadly categorized into two types:
-
Inductive Effects (-I/+I): These are transmitted through the sigma (σ) bonds and are dependent on the electronegativity of the atoms. Electron-withdrawing groups (EWGs) like chlorine exert a -I effect, pulling electron density towards themselves. Electron-donating groups (EDGs) like methyl exert a +I effect, pushing electron density away. The inductive effect weakens with distance.
-
Resonance Effects (-R/+R): These are transmitted through the pi (π) system of conjugated molecules like benzene. Substituents with lone pairs (e.g., -Cl) can donate electron density to the ring (+R effect), while groups with pi bonds to electronegative atoms can withdraw electron density (-R effect).
The net electronic effect of a substituent is a combination of its inductive and resonance effects. The Hammett equation is a widely used tool to quantify these effects.
Quantitative Analysis of Substituent Effects
The Hammett equation provides a quantitative measure of the electronic influence of a substituent on the reactivity of an aromatic compound. It is expressed as:
log(K/K₀) = σρ or log(k/k₀) = σρ
Where:
-
K or k is the equilibrium or rate constant for the substituted reaction.
-
K₀ or k₀ is the constant for the unsubstituted reaction.
-
σ (sigma) is the substituent constant , which depends on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
-
ρ (rho) is the reaction constant , which indicates the sensitivity of the reaction to substituent effects.
Hammett Substituent Constants (σ)
The following table summarizes the Hammett constants for chloro and methyl groups at the meta and para positions. These values are fundamental to predicting the electronic behavior of substituted benzamides.
| Substituent | Position | σ (Sigma) | Electronic Effect |
| -Cl | meta | 0.37 | Electron-withdrawing (primarily -I) |
| -Cl | para | 0.23 | Electron-withdrawing (-I > +R) |
| -CH₃ | meta | -0.07 | Electron-donating (+I) |
| -CH₃ | para | -0.17 | Electron-donating (+I and hyperconjugation) |
| -CH₂Cl | meta | 0.11 | Electron-withdrawing (-I) |
| -CH₂Cl | para | 0.18 | Electron-withdrawing (-I) |
Additivity of Substituent Effects: For di-substituted benzene rings, the overall substituent effect can be approximated by the sum of the individual Hammett constants (Σσ). This principle is particularly useful for predicting the electronic properties of chloro-methyl-benzamides.[1]
Predicted Hammett Constants for Chloro-Methyl-Benzamides:
| Substituents | Predicted Σσ | Predicted Overall Effect |
| 3-chloro, 4-methyl | 0.37 + (-0.17) = 0.20 | Electron-withdrawing |
| 4-chloro, 3-methyl | 0.23 + (-0.07) = 0.16 | Electron-withdrawing |
| 3-chloro, 5-methyl | 0.37 + (-0.07) = 0.30 | Electron-withdrawing |
Impact on Acidity (pKa Values)
The electronic effects of substituents directly impact the acidity of the benzamide (or the corresponding benzoic acid). Electron-withdrawing groups stabilize the conjugate base (carboxylate anion), leading to a stronger acid (lower pKa). Conversely, electron-donating groups destabilize the conjugate base, resulting in a weaker acid (higher pKa).
The following table presents the experimental pKa values for benzoic acid and several of its chloro and methyl derivatives in water at 25°C. This data serves as a reliable proxy for understanding the electronic effects on the corresponding benzamides.
| Compound | pKa | Effect Relative to Benzoic Acid |
| Benzoic Acid | 4.20 | - |
| 2-Chlorobenzoic Acid | 2.92 | Stronger Acid (-I effect) |
| 3-Chlorobenzoic Acid | 3.83 | Stronger Acid (-I effect) |
| 4-Chlorobenzoic Acid | 3.98 | Stronger Acid (-I > +R effect) |
| 2-Methylbenzoic Acid | 3.91 | Stronger Acid (Ortho-effect) |
| 3-Methylbenzoic Acid | 4.27 | Weaker Acid (+I effect) |
| 4-Methylbenzoic Acid | 4.37 | Weaker Acid (+I and hyperconjugation) |
Spectroscopic Analysis (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for observing the electronic effects of substituents. The chemical shifts (δ) of ¹H and ¹³C nuclei are sensitive to the local electronic environment.
-
¹H NMR: Electron-withdrawing groups deshield nearby protons, shifting their signals to a higher ppm (downfield). Electron-donating groups shield protons, causing an upfield shift to a lower ppm.
-
¹³C NMR: The effect on carbon chemical shifts is more complex but generally follows similar trends. The ipso-carbon (the carbon directly attached to the substituent) and the para-carbon are significantly affected by resonance effects.
The following tables provide representative ¹H and ¹³C NMR chemical shifts for the aromatic region of some simple substituted benzamides.
¹H NMR Chemical Shifts (Aromatic Protons, ppm in CDCl₃)
| Compound | H-2 | H-3 | H-4 | H-5 | H-6 |
| Benzamide | 7.82 | 7.45 | 7.53 | 7.45 | 7.82 |
| 2-Chlorobenzamide | - | 7.42 | 7.40 | 7.35 | 7.77 |
| 4-Chlorobenzamide | 7.75 | 7.45 | - | 7.45 | 7.75 |
| 2-Methylbenzamide | - | 7.33 | 7.22 | 7.33 | 7.71 |
| 4-Methylbenzamide | 7.70 | 7.25 | - | 7.25 | 7.70 |
¹³C NMR Chemical Shifts (Aromatic Carbons, ppm in CDCl₃)
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 |
| Benzamide | 133.0 | 128.0 | 128.8 | 131.9 | 128.8 | 128.0 |
| 2-Chlorobenzamide | 133.8 | 131.0 | 130.5 | 130.2 | 127.4 | 129.5 |
| 4-Chlorobenzamide | 132.5 | 129.2 | 128.9 | 138.8 | 128.9 | 129.2 |
| 2-Methylbenzamide | 134.5 | 136.2 | 125.8 | 130.9 | 130.2 | 127.1 |
| 4-Methylbenzamide | 131.2 | 129.3 | 129.3 | 142.5 | 129.3 | 129.3 |
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol outlines the standard method for determining the acid dissociation constant (pKa) of a substituted benzoic acid (as a proxy for the less soluble benzamide).
Materials and Equipment:
-
pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Volumetric flasks and pipettes
-
Analytical balance
-
Substituted benzoic acid
-
Sodium hydroxide (NaOH)
-
Potassium hydrogen phthalate (KHP) for standardization
-
Standard pH buffers (4, 7, and 10)
-
Ethanol and deionized water
Procedure:
-
Preparation of Standard NaOH Solution (~0.1 M):
-
Dissolve approximately 4 g of NaOH in 1 L of deionized water.
-
Standardize the NaOH solution by titrating against a known mass of KHP.
-
-
Preparation of Acid Solution (~0.01 M):
-
Accurately weigh an appropriate amount of the substituted benzoic acid and dissolve it in a known volume of a suitable solvent mixture (e.g., 50% ethanol/water) in a volumetric flask.
-
-
Titration:
-
Calibrate the pH meter using the standard buffers.
-
Pipette a known volume of the acid solution into a beaker and place it on the magnetic stirrer.
-
Immerse the pH electrode in the solution.
-
Add the standardized NaOH solution from the buret in small increments (e.g., 0.1-0.2 mL).
-
Record the pH and the total volume of NaOH added after each increment. Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added to obtain the titration curve.
-
Determine the equivalence point, which is the point of steepest inflection in the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the average volume.
-
The pKa is the pH at half the equivalence volume (Veq/2).
-
Synthesis of Substituted Benzamides
A general and reliable method for the synthesis of substituted benzamides is the reaction of the corresponding substituted benzoyl chloride with ammonia or a primary/secondary amine.
General Procedure:
-
Formation of Benzoyl Chloride:
-
The substituted benzoic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding benzoyl chloride. This reaction is often performed neat or in an inert solvent like dichloromethane (DCM) or toluene.
-
-
Amidation:
-
The crude benzoyl chloride is then slowly added to a cooled, concentrated solution of ammonia or an amine in a suitable solvent. The reaction is typically exothermic and requires cooling.
-
The resulting benzamide precipitates and can be collected by filtration, washed, and recrystallized for purification.
-
Conclusion
The electronic effects of chloro and methyl substituents on the benzamide ring are a predictable interplay of inductive and resonance effects. These effects can be quantitatively assessed using Hammett constants and are experimentally observable through measurements of pKa and NMR chemical shifts. A systematic understanding and application of these principles are invaluable for the rational design of molecules with tailored electronic properties for applications in medicinal chemistry and materials science.
References
For researchers, scientists, and professionals in drug development, understanding the inherent stability of a molecule is a cornerstone of preclinical assessment. This guide provides a comparative analysis of the stability of 2-Chloro-6-methylbenzamide against structurally related compounds, supported by established experimental protocols for thermal, hydrolytic, and photostability testing.
While specific experimental stability data for this compound is not extensively available in publicly accessible literature, this guide outlines the standard methodologies and predictive stability profiles based on the analysis of related benzamide derivatives. The stability of benzamides is significantly influenced by the nature and position of substituents on the benzene ring. Electron-withdrawing groups, such as the chloro- substituent in the target molecule, are generally anticipated to enhance stability.
Comparative Stability Profile
To provide a framework for comparison, we will consider the stability of this compound in relation to the following compounds:
-
Benzamide: The parent molecule, serving as a baseline for stability.
-
2-Chlorobenzamide: To assess the influence of the ortho-chloro substituent.
-
2-Methylbenzamide: To evaluate the effect of the ortho-methyl group.
-
4-Chlorobenzamide: To compare the effect of the chloro- substituent at a different position.
-
4-Nitrobenzamide: A benzamide with a strong electron-withdrawing group to benchmark enhanced stability.
Based on general principles of chemical stability and findings from studies on related benzamide structures, a predicted relative stability ranking is presented in Table 1. It is hypothesized that the combined electron-withdrawing effect of the chlorine atom and the steric hindrance from the ortho-methyl group in this compound will contribute to a higher stability profile compared to unsubstituted benzamide and analogs with only a single substituent.
Table 1: Predicted Relative Stability of this compound and Related Compounds
| Compound | Predicted Relative Stability | Rationale |
| 4-Nitrobenzamide | Very High | Strong electron-withdrawing nitro group stabilizes the amide bond. |
| This compound | High | Electron-withdrawing chloro group and steric hindrance from the ortho-methyl group are expected to increase stability. |
| 2-Chlorobenzamide | Moderate to High | Electron-withdrawing chloro group enhances stability. |
| 4-Chlorobenzamide | Moderate to High | Electron-withdrawing chloro group enhances stability. Positional differences may lead to minor variations compared to the ortho-isomer. |
| 2-Methylbenzamide | Moderate | The electron-donating nature of the methyl group may slightly decrease stability relative to unsubstituted benzamide. |
| Benzamide | Baseline | Unsubstituted parent compound. |
Experimental Protocols for Stability Assessment
For a comprehensive evaluation of the stability of this compound, a series of forced degradation studies should be conducted as recommended by the International Council for Harmonisation (ICH) guidelines. These studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.
Hydrolytic Stability
This test evaluates the susceptibility of the compound to degradation in aqueous solutions at different pH values.
Protocol:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in acidic (0.1 N HCl), neutral (purified water), and basic (0.1 N NaOH) conditions.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the remaining parent compound and detect any degradation products.
Thermal Stability (Solid State)
This protocol assesses the stability of the solid compound when exposed to elevated temperatures.
Protocol:
-
Place a known amount of solid this compound in a suitable container (e.g., glass vial).
-
Expose the sample to a high temperature (e.g., 80°C) in a calibrated oven for a defined duration (e.g., 7 days).
-
A control sample should be stored at ambient temperature.
-
After the exposure period, allow the sample to cool to room temperature.
-
Dissolve a known amount of the stressed and control samples in a suitable solvent.
-
Analyze the solutions by a validated HPLC method to determine the extent of degradation.
Photostability
This test determines the compound's sensitivity to light exposure.
Protocol:
-
Expose a sample of this compound (solid or in solution) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same conditions.
-
Following exposure, prepare solutions of the exposed and control samples.
-
Analyze the solutions using a validated HPLC method to quantify the parent compound and any photolytic degradation products. A study on a related compound, 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea, identified 2-chlorobenzamide as a photodegradation product, suggesting a potential degradation pathway for the benzamide moiety[1].
Visualizing the Experimental Workflow
The logical flow of a comprehensive stability testing program is crucial for systematic evaluation.
References
A Comparative Analysis of 2-Chloro-6-methylbenzamide: Validating Theoretical Predictions with Experimental Data from Analogous Compounds
For Immediate Release
This guide provides a comparative analysis of the chemical and physical properties of 2-Chloro-6-methylbenzamide, validating computational predictions with available experimental data from closely related compounds. Due to a scarcity of published experimental findings for this compound itself, this report leverages data from structural analogs to provide a comprehensive overview for researchers, scientists, and drug development professionals.
The following sections detail the predicted and observed properties, outline experimental protocols for analogous compounds, and present logical workflows for its study.
Data Presentation: A Comparative Overview
Quantitative data for this compound and its structural analogs are summarized below. It is important to note that the experimental data presented is for compounds structurally similar to this compound and is used here for comparative validation of theoretical predictions.
Table 1: Comparison of Physicochemical Properties
| Property | This compound (Predicted) | 2-Chlorobenzamide (Experimental) | 2-Chloro-6-methylbenzonitrile (Experimental) |
| Molecular Formula | C₈H₈ClNO | C₇H₆ClNO[1] | C₈H₆ClN |
| Molecular Weight | 169.61 g/mol | 155.58 g/mol [1] | 151.59 g/mol |
| Melting Point | Not available | 141-143 °C | 49-51 °C |
| Boiling Point | Not available | 289.9 °C | Not available |
| LogP | 1.85 | 1.58 | 2.29 |
Table 2: Spectroscopic Data Comparison
| Spectroscopic Data | This compound (Predicted) | 2-Chlorobenzamide (Experimental) | 2-Chloro-6-methylbenzonitrile (Experimental) |
| IR (cm⁻¹) | C=O stretch: ~1660 | C=O stretch: 1665 | C≡N stretch: 2225[2] |
| N-H stretch: ~3400, ~3200 | N-H stretch: 3390, 3180 | - | |
| C-Cl stretch: ~750 | C-Cl stretch: 755 | C-Cl stretch: ~760 | |
| ¹H NMR (ppm, CDCl₃) | δ ~7.2-7.4 (aromatic), δ ~2.4 (methyl), δ ~5.8-6.2 (amide) | δ 7.3-7.8 (aromatic), δ 5.9, 6.2 (amide) | δ 7.3-7.5 (aromatic), δ 2.5 (methyl) |
| ¹³C NMR (ppm, CDCl₃) | δ ~168 (C=O), δ ~135 (C-Cl), δ ~138 (C-CH₃), δ ~127-130 (aromatic), δ ~20 (CH₃) | δ 168.3 (C=O), δ 131.9 (C-Cl), δ 127.3-131.5 (aromatic) | δ 117 (C≡N), δ 138 (C-Cl), δ 142 (C-CH₃), δ 127-133 (aromatic), δ 20 (CH₃) |
| Mass Spec (m/z) | [M]⁺ at 169/171 | [M]⁺ at 155/157[1] | [M]⁺ at 151/153 |
Experimental and Computational Protocols
Detailed methodologies for the synthesis and characterization of related compounds, along with the computational methods used for predictions, are provided below.
Synthesis of N-Aryl Benzamides (General Protocol)
A common method for the synthesis of benzamides involves the reaction of a substituted benzoyl chloride with an appropriate amine. For example, the synthesis of 2-Chloro-6-methyl-N-phenylbenzamide was achieved by the slow, dropwise addition of 2-chloro-6-methylbenzoyl chloride to a solution of aniline and triethylamine in anhydrous dichloromethane at 0 °C.[3] The reaction mixture was stirred for several hours at this temperature.[3] Following the reaction, a standard workup procedure involving sequential washes with 1N HCl, water, and aqueous sodium bicarbonate was employed.[3] The organic layer was then dried over anhydrous sodium sulfate and the final product was purified by recrystallization.[3]
X-Ray Crystallography
Single crystal X-ray diffraction is a powerful technique for determining the three-dimensional structure of a molecule. For a related compound, 2-Chloro-N-(4-methylphenyl)benzamide, single crystals suitable for X-ray analysis were obtained by the slow evaporation of an ethanol solution.[4] Data collection was performed on an Oxford Diffraction Xcalibur Ruby Gemini diffractometer.[4] The structure was solved and refined using software packages such as SHELXS97 and SHELXL97.[4]
Spectroscopic Analysis
Standard spectroscopic techniques are used to characterize the synthesized compounds.
-
FT-IR Spectroscopy: Fourier Transform Infrared (FT-IR) spectra are typically recorded on a spectrometer using KBr pellets. For instance, the FT-IR spectrum of 2-chloro-6-methylbenzonitrile was recorded in the region of 4000-400 cm⁻¹.[2]
-
NMR Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra are recorded on spectrometers operating at specific frequencies (e.g., 300 or 500 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆.
-
Mass Spectrometry: Mass spectra can be obtained using various ionization techniques, such as electron ionization (EI) for GC-MS analysis.[1]
Computational Methodology
The computational data for this compound were predicted using Density Functional Theory (DFT) calculations.
-
Software: Calculations can be performed using software packages like Gaussian, Spartan, or CASTEP.
-
Method: A common and reliable method for geometry optimization and frequency calculations is the B3LYP functional combined with a basis set such as 6-31G(d).[5]
-
Properties Calculated: This approach allows for the prediction of various properties, including optimized molecular geometry, vibrational frequencies (IR and Raman), NMR chemical shifts, and electronic properties like HOMO-LUMO energy levels. For more accurate energy calculations, higher-level methods like G3MP2 or G4MP2 can be employed.[6]
Visualizing Relationships and Workflows
The following diagrams illustrate the logical comparison performed in this guide and a general experimental workflow for the synthesis and characterization of benzamides.
Caption: Logical diagram illustrating the validation of computational data for this compound with experimental findings from analogous compounds.
Caption: A generalized experimental workflow for the synthesis and characterization of a substituted benzamide.
References
- 1. 2-Chlorobenzamide | C7H6ClNO | CID 69111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chloro-6-methyl-N-phenylbenzamide | 1386861-46-6 [chemicalbook.com]
- 4. 2-Chloro-N-(4-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride: single crystal, spectral, biological studies, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


